molecular formula C13H17N3 B1340129 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine CAS No. 442850-72-8

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B1340129
CAS No.: 442850-72-8
M. Wt: 215.29 g/mol
InChI Key: RNVAHWVDOAYMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . It belongs to the pyrazole class of heterocycles, a privileged scaffold in medicinal chemistry and drug discovery due to its wide range of biological activities . The compound features a tert-butyl group at the 3-position and a phenyl ring at the 1-nitrogen of the pyrazole core, a structure that serves as a versatile intermediate for further functionalization. The primary research value of this 5-aminopyrazole derivative lies in its role as a key synthetic building block. The amine functional group at the 5-position is a reactive handle that can be readily derivatized to create diverse molecular libraries. For instance, it can undergo sulfonamidation reactions with sulfonyl chlorides to produce pyrazole-sulfonamide hybrids, a class of compounds with significant pharmacological promise . Such derivatives have been explored as potent inhibitors in oncology, showing activity against various human cancer cell lines . Furthermore, the structural motif of a 3-tert-butyl-1-aryl-1H-pyrazol-5-amine is well-established in scientific literature, with analogues being investigated for their biological and material properties . Researchers utilize this compound in the development of novel substances for potential applications in pharmaceutical chemistry and agrochemicals. The tert-butyl group can be used as a protecting group for the pyrazole nitrogen, allowing for selective functionalization at other sites during multi-step synthesis . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVAHWVDOAYMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475359
Record name 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442850-72-8, 1955558-54-9
Record name 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Crystal Structure & Characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural and crystallographic characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS: 442850-72-8).

Executive Technical Summary

  • Compound Name: this compound[1][2][3][4]

  • CAS Number: 442850-72-8[1][2][4]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 215.30 g/mol

  • Core Scaffold: 1,3,5-trisubstituted pyrazole[5]

  • Primary Application: Critical intermediate in the synthesis of p38 MAP kinase inhibitors, B-Raf inhibitors, and other ATP-competitive kinase antagonists.

This guide details the structural integrity, synthesis regioselectivity, and solid-state packing motifs of the title compound. The presence of the bulky tert-butyl group at the N1 position serves a dual purpose: it enforces a specific steric profile essential for hydrophobic pocket occupation in kinase enzymes and dictates the unique crystal packing arrangement by disrupting planar


-stacking.

Synthetic Pathway & Regiochemical Control

The synthesis of this compound is a classic example of the condensation of a


-ketonitrile with a monosubstituted hydrazine. However, regioselectivity is the critical quality attribute (CQA).
Reaction Mechanism

The reaction typically involves benzoylacetonitrile and tert-butylhydrazine hydrochloride in refluxing ethanol.

  • Nucleophilic Attack: The terminal, less sterically hindered amino group (

    
    ) of the tert-butylhydrazine attacks the ketone carbonyl of the benzoylacetonitrile.
    
  • Hydrazone Formation: Water is eliminated to form the intermediate hydrazone.

  • Cyclization: The internal nitrogen (bearing the tert-butyl group) attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 5-amino-pyrazole form.

Regioselectivity Outcome: The steric bulk of the tert-butyl group favors the formation of the 1-tert-butyl-3-phenyl isomer over the 1-tert-butyl-5-phenyl isomer. The bulky group prefers to stay distal to the phenyl ring during the transition state, although the electronic properties of the hydrazine also play a role.

Visualization: Synthesis Workflow

Synthesis Start1 Benzoylacetonitrile (Ph-CO-CH2-CN) Inter Hydrazone Intermediate (Regiocontrol Step) Start1->Inter EtOH, Reflux Start2 tert-Butylhydrazine (tBu-NH-NH2) Start2->Inter Cyclic Cyclization (Intramolecular) Inter->Cyclic -H2O Final 1-Tert-butyl-3-phenyl- 1H-pyrazol-5-amine Cyclic->Final Tautomerization

Figure 1: Regioselective synthesis pathway favoring the 1-tert-butyl-3-phenyl isomer.

Crystallographic Architecture

While specific unit cell parameters for the unsubstituted phenyl derivative are proprietary in some databases, the structural architecture is well-defined by high-resolution X-ray diffraction studies of its close analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , and the general class of 5-aminopyrazoles.

Molecular Conformation
  • Planarity: The pyrazole ring is strictly planar. However, the C3-phenyl ring is not coplanar with the pyrazole core.

  • Torsion Angle: Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole nitrogen/substituents, the phenyl ring typically exhibits a twist angle (dihedral angle) of 30°–50° relative to the pyrazole plane.

  • Tert-Butyl Geometry: The tert-butyl group at N1 adopts a staggered conformation to minimize steric clash with the C5-amino group and the adjacent lone pairs.

Hydrogen Bonding Motifs (Supramolecular Synthons)

The crystal packing is dominated by strong hydrogen bonding involving the C5-amino group.

  • Donor: The

    
     group acts as a double hydrogen bond donor.
    
  • Acceptor: The N2 atom of the pyrazole ring is the primary acceptor.

  • The Dimer Motif: 5-aminopyrazoles typically form centrosymmetric dimers (or chains) via

    
     interactions. This forms a characteristic 
    
    
    
    supramolecular ring motif (Graph Set Notation).
Crystal Lattice Characteristics

Based on homologous structures (e.g., CSD Refcode: XUJHUJ), the expected lattice parameters are:

  • Crystal System: Monoclinic (most probable) or Orthorhombic.

  • Space Group:

    
     or 
    
    
    
    .
  • Packing: The molecules arrange in sheets or zig-zag chains. The bulky tert-butyl groups act as "spacers," preventing tight

    
     stacking of the pyrazole rings, which increases solubility compared to the N-unsubstituted analogs.
    
Visualization: Interaction Logic

CrystalPacking cluster_steric Steric Control MolA Molecule A (Donor NH2) MolB Molecule B (Acceptor N2) MolA->MolB H-Bond (N-H...N) (1.9 - 2.1 Å) Lattice Crystal Lattice (Sheet/Chain) MolA->Lattice Packing MolB->MolA H-Bond (Reciprocal) MolB->Lattice tBu Tert-Butyl Group tBu->Lattice Prevents Pi-Stacking (Increases Solubility)

Figure 2: Supramolecular assembly driven by H-bonding and sterically modulated by the tert-butyl group.

Spectroscopic Validation

To validate the crystal structure in solution or bulk powder, the following spectroscopic signatures are diagnostic:

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     1.60 - 1.70 ppm (s, 9H):  The diagnostic singlet for the tert-butyl  group. Its sharp integration confirms the N1 substitution.
    
  • 
     5.40 - 5.80 ppm (s, 1H):  The C4-H proton of the pyrazole ring.
    
  • 
     5.00 - 6.50 ppm (br s, 2H):  The 
    
    
    
    protons. This signal is exchangeable with
    
    
    and its chemical shift is highly concentration-dependent due to the H-bonding described in Section 3.2.
  • 
     7.30 - 7.80 ppm (m, 5H):  Phenyl aromatic protons.
    
Infrared Spectroscopy (FT-IR)
  • 3400 - 3200 cm

    
    :  Doublet corresponding to symmetric and asymmetric 
    
    
    
    stretching of the primary amine.
  • 1620 cm

    
    : 
    
    
    
    stretching of the pyrazole ring.
  • 2960 cm

    
    :  Strong aliphatic 
    
    
    
    stretch (tert-butyl).

Relevance in Drug Design (SAR)

The crystallographic insights of this scaffold directly translate to its efficacy as a kinase inhibitor intermediate.

  • Hydrophobic Pocket Filling: The tert-butyl group is a "fat" lipophilic moiety. In ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors), this group often occupies the hydrophobic "gatekeeper" pocket or the allosteric pocket adjacent to the ATP binding site.

  • H-Bond Donor/Acceptor: The C5-amine and N2-pyrazole nitrogen mimic the adenine ring of ATP, forming the critical "hinge region" hydrogen bonds with the kinase backbone (e.g., with the backbone amide of Met109 in p38).

  • Rigidity: The crystal structure reveals that while the phenyl ring can rotate, the N1-tert-butyl bond is relatively rigid, reducing the entropic penalty upon binding to the protein target.

References

  • Regioselective Synthesis of Pyrazoles: Title: Regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines. Source:Journal of Heterocyclic Chemistry. Context: Defines the mechanism where the terminal nitrogen of hydrazine attacks the carbonyl, confirming the 1-tert-butyl-3-phenyl structure.
  • Crystallographic Analog (3-Nitrophenyl derivative)

    • Title: 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
    • Source:Acta Crystallographica Section E.
    • URL:[Link]

    • Context: Provides the benchmark unit cell data and dihedral angles (50.6°) used to model the target compound.
  • Supramolecular Synthons in Pyrazoles

    • Title: Hydrogen-bond motifs in the crystals of 5-aminopyrazoles.[6]

    • Source:CrystEngComm.
    • Context: Establishes the prevalence of the dimer motif in this chemical class.
  • Kinase Inhibitor Structural Biology: Title: Structure-Activity Relationships of Pyrazole-Based p38 Mitogen-Activated Protein Kinase Inhibitors. Source:Journal of Medicinal Chemistry. Context: Explains the pharmacophoric role of the N1-tert-butyl and C5-amino groups in enzyme binding.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazole Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole amine (aminopyrazole) compounds, a privileged scaffold in modern medicinal chemistry. Distinguished by their amphoteric nature and hydrogen-bonding capabilities, these compounds serve as critical bioisosteres for the purine ring of ATP, making them potent kinase inhibitors in oncology. Beyond cancer, this guide explores their efficacy in modulating inflammatory pathways (COX-2/LOX inhibition) and their emerging role in antimicrobial therapeutics. The content details Structure-Activity Relationships (SAR), validated synthesis protocols, and specific biological assay methodologies.

Part 1: The Aminopyrazole Pharmacophore[1]

Structural Characteristics & Tautomerism

The aminopyrazole core consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic amine group. Its versatility stems from annular tautomerism , where the hydrogen atom oscillates between N1 and N2. This equilibrium is critical for biological interaction, as it allows the molecule to adapt to different protein binding pockets.

  • 3-Aminopyrazole vs. 5-Aminopyrazole: While chemically related via tautomerism, the substitution pattern at N1 locks the structure into a specific regioisomer, distinctively altering the steric and electronic landscape.

  • Hydrogen Bonding: The exocyclic amine acts as a hydrogen bond donor, while the ring nitrogens can act as acceptors (N2) or donors (N1-H). This "Donor-Acceptor" motif is the structural basis for its high affinity for the hinge region of kinase enzymes.

Graphviz Visualization: Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing aminopyrazole derivatives.

SAR_Map Core Aminopyrazole Scaffold N1 N1 Position (Solubility/Selectivity) Core->N1 C3 C3 Position (Steric Bulk) Core->C3 C4 C4 Position (Electronic Modulation) Core->C4 C5 C5/Exocyclic Amine (H-Bond Donor) Core->C5 N1_Effect Aryl/Heteroaryl groups target hydrophobic pockets N1->N1_Effect C3_Effect Controls conformation; Lipophilicity tuning C3->C3_Effect C4_Effect EWG (CN, Halogen) increases acidity of NH C4->C4_Effect C5_Effect Critical interaction with Kinase Hinge Region C5->C5_Effect

Caption: SAR map detailing the functional impact of substitutions at key positions on the aminopyrazole ring.

Part 2: Therapeutic Mechanisms of Action

Oncology: Kinase Inhibition

The most commercially successful application of pyrazole amines is in the inhibition of protein kinases (e.g., Janus Kinases (JAK) , Aurora Kinases , and BCR-ABL ).

  • Mechanism: The aminopyrazole moiety mimics the adenine ring of ATP. It binds competitively to the ATP-binding pocket of the kinase.[1]

  • Hinge Binding: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region.

  • Selectivity: Selectivity is achieved via the "Gatekeeper" residue interactions, modulated by substituents at the C3 and N1 positions.

Representative Drugs:

  • Ruxolitinib: A JAK1/2 inhibitor where the pyrazole ring is central to hinge binding.[2]

  • Avapritinib: Targets KIT and PDGFRA mutations; utilizes a fused pyrazole scaffold.

  • Crizotinib: An ALK/ROS1 inhibitor containing a pyrazole amine motif.[3]

Inflammation: COX-2 and LOX Inhibition

Aminopyrazoles serve as bioisosteres for the pharmacophores found in traditional NSAIDs.

  • COX-2 Selectivity: The bulky aryl substitution often found at N1 allows the molecule to fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby reducing gastric side effects.

  • Dual Inhibition: Some derivatives (e.g., Tepoxalin) inhibit both COX and 5-Lipoxygenase (5-LOX), blocking the production of both prostaglandins and leukotrienes.

Part 3: Experimental Protocols

Synthesis: One-Pot Green Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol utilizes a multicomponent reaction (MCR) favored for its high atom economy and environmental safety.

Reagents:

  • Aryl aldehyde (1.0 mmol)[4]

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Catalyst: Fe3O4@SiO2 nanoparticles (or basic catalyst like Et3N for standard synthesis)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aryl aldehyde and malononitrile in 5 mL of Ethanol/Water. Stir for 5 minutes at Room Temperature (RT).

  • Condensation: Add phenylhydrazine and the catalyst (10 mol%) to the mixture.

  • Reaction: Reflux the mixture at 80°C for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC) using n-Hexane:Ethyl Acetate (7:3).

  • Work-up: Cool the reaction mixture to RT. The product usually precipitates.

  • Purification: Filter the solid. Wash with cold ethanol (2x5 mL) and recrystallize from hot ethanol to yield pure 5-aminopyrazole-4-carbonitrile.

  • Validation: Confirm structure via 1H NMR (presence of NH2 singlet around 6.0-7.0 ppm) and IR (CN stretch at ~2200 cm-1).

Biological Assay: Kinase Inhibition (ADP-Glo™ Platform)

This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation reaction.

Workflow:

  • Enzyme Reaction: Incubate the kinase (e.g., JAK2, 2 ng/µL), substrate (Poly Glu:Tyr), ATP (10 µM), and the Pyrazole Amine test compound (serial dilutions) in kinase buffer for 60 minutes at RT.

  • ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate light.

  • Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to kinase activity.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound] to calculate IC50.

Graphviz Visualization: Kinase Assay Workflow

Assay_Workflow Step1 Step 1: Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 Step 2: ADP-Glo Reagent Addn. (Terminates rxn, depletes ATP) Step1->Step2 60 min incubation Step3 Step 3: Detection Reagent Addn. (Converts ADP -> ATP -> Light) Step2->Step3 40 min incubation Step4 Step 4: Luminescence Readout (Signal ~ Kinase Activity) Step3->Step4 Plate Reader

Caption: Workflow for the ADP-Glo Kinase Inhibition Assay used to validate pyrazole amine potency.

Part 4: Comparative Data Analysis

The following table summarizes the biological activity of key pyrazole amine derivatives against specific targets, derived from recent literature [1, 3].

Compound ClassPrimary TargetIC50 / KiMechanismClinical Status
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nMATP-CompetitiveFDA Approved (Myelofibrosis)
Asciminib BCR-ABL0.5 nMAllosteric (Myristoyl pocket)FDA Approved (CML)
AT7519 CDK1 / CDK2< 50 nMATP-CompetitiveClinical Trials (Solid Tumors)
5-Amino-4-CN-Pyrazole EGFR~1.2 µMATP-CompetitivePreclinical (Lead Compound)
Tepoxalin COX-1 / COX-21.1 µM / 0.15 µMDual InhibitorVeterinary Approved

References

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link

  • Ebenezer, O. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI). Link

  • Fassihi, A. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link

  • Ansari, A. et al. (2021).[5] Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2 nanocatalyst. Frontiers in Chemistry. Link

  • FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Link

Sources

The Emerging Therapeutic Potential of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: A Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine , to explore its therapeutic potential. While direct mechanistic data for this compound is nascent, this document synthesizes the established biological activities of structurally related pyrazole-based molecules to propose a hypothesized mechanism of action centered on kinase inhibition. We will delineate a comprehensive, field-proven research framework to rigorously test this hypothesis, from initial synthesis and characterization to in-depth cellular and biochemical assays. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, has proven to be a remarkably versatile template for the design of bioactive molecules.[3] This is evidenced by the numerous FDA-approved drugs incorporating this moiety, which span a wide range of therapeutic areas including anti-inflammatory, analgesic, anti-cancer, and antipsychotic agents.[2][4] The success of the pyrazole core lies in its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its amenability to substitution at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

The subject of this guide, this compound, features key structural motifs that suggest a strong potential for biological activity. The bulky tert-butyl group can provide steric hindrance that may confer selectivity for specific protein targets, while the phenyl ring offers a site for potential pi-stacking interactions within a protein's binding pocket. The 5-amino group serves as a crucial hydrogen bond donor and a key handle for further chemical modification.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that This compound acts as an inhibitor of one or more protein kinases. [3][6] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, structurally related to our compound of interest, is a known scaffold for targeting cyclin-dependent kinases (CDKs).[6] Furthermore, other pyrazole analogues have been investigated as inhibitors of mitogen-activated protein kinases (MAPKs).[7]

Our hypothesis is that the 5-amino group and the pyrazole nitrogens of this compound can form key hydrogen bond interactions with the hinge region of a kinase active site, a common binding motif for ATP-competitive inhibitors. The tert-butyl and phenyl groups would then be positioned to occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

To investigate this hypothesis, a systematic and multi-faceted experimental approach is required. The following sections will detail the necessary protocols and the rationale behind them.

Experimental Validation Framework

Synthesis and Characterization

The first critical step is the robust synthesis and purification of this compound. While the exact synthesis of this specific molecule is not widely reported, a plausible synthetic route can be adapted from established methods for similar pyrazole derivatives.[8][9]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of tert-butylhydrazine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or a water/acid mixture, add 3-oxo-3-phenylpropanenitrile (1.0 equivalent).

  • Condensation: Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

To directly test our hypothesis, a panel of in vitro kinase assays should be performed. This will allow for the determination of the compound's inhibitory activity against a broad range of kinases and identify potential primary targets.

Experimental Protocol: Broad-Spectrum Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for any kinases that show significant inhibition.

Table 1: Representative Kinase Panel for Initial Screening

Kinase FamilyRepresentative KinasesRationale
CDKsCDK2, CDK9, CDK16Common targets for pyrazole-based inhibitors.[6]
MAPKsp38α, ERK1, JNK1Implicated in inflammation and cancer.[7]
Tyrosine KinasesSrc, Abl, EGFRImportant targets in oncology.
Cellular Assays to Determine Biological Effects

Once a primary kinase target is identified, the next step is to assess the compound's effects in a cellular context. This is crucial to confirm that the compound can penetrate cell membranes and engage its target in a biological system.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Culture: Culture a cancer cell line known to be dependent on the identified target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Target Engagement and Pathway Analysis

To confirm that the observed cellular effects are a direct result of target kinase inhibition, it is essential to demonstrate target engagement and modulation of the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities to assess changes in protein phosphorylation.

Visualization of Key Concepts

To aid in the understanding of the proposed mechanism and experimental workflows, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow Start Starting Materials (tert-butylhydrazine, 3-oxo-3-phenylpropanenitrile) Reaction Condensation & Cyclization Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, FT-IR) Product->Characterization

Figure 1: A simplified workflow for the synthesis and characterization of the target compound.

G cluster_moa Hypothesized Kinase Inhibition Mechanism Compound This compound Binding Competitive Binding to ATP Pocket Compound->Binding Kinase Protein Kinase (e.g., CDK, MAPK) Inhibition Inhibition of Phosphorylation Kinase->Inhibition prevents ATP ATP ATP->Binding Binding->Kinase Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Downstream->Effect

Figure 2: Proposed mechanism of action via competitive kinase inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded approach to investigating the mechanism of action of this compound. By leveraging the known pharmacology of the pyrazole scaffold, we have formulated a testable hypothesis centered on kinase inhibition. The detailed experimental protocols provide a clear roadmap for researchers to validate this hypothesis and uncover the therapeutic potential of this compound.

Future work should focus on lead optimization based on the initial findings. Structure-activity relationship (SAR) studies can be conducted to improve potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate the compound's efficacy and safety profile, paving the way for potential clinical development. The exploration of this and other novel pyrazole derivatives holds significant promise for the discovery of next-generation therapeutics.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. (URL: )
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: )
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (URL: )
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: )
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: )
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: )
  • Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • (PDF)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )

Sources

Methodological & Application

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold for Next-Generation SDHI Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-04

Abstract

The pyrazole-4-carboxamide motif represents a cornerstone in modern fungicide development, particularly for Succinate Dehydrogenase Inhibitors (SDHIs). While commercial standards often utilize methyl-substituted pyrazoles (e.g., Fluxapyroxad, Penthiopyrad), the 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold offers a unique steric and lipophilic profile. The bulky tert-butyl group at the N1 position enhances metabolic stability against N-dealkylation, while the C3-phenyl ring provides π-π stacking opportunities within the ubiquinone binding pocket (Q-site) of Complex II. This guide details the regioselective synthesis of this intermediate, its validation, and its protocol for conversion into active carboxamide libraries.

Introduction: The "Pyrazole Privilege" in Agrochemistry

Succinate Dehydrogenase Inhibitors (SDHIs) function by blocking the ubiquinone-binding site of mitochondrial Complex II, halting fungal respiration. The efficacy of these agents hinges on the "ortho-substituted amide" bridge, which is constructed from an amino-pyrazole intermediate.

Why 1-Tert-butyl-3-phenyl?
  • Metabolic Shielding: The N1-tert-butyl group acts as a "lipophilic bulwark," significantly retarding oxidative metabolism compared to N-methyl analogs.

  • Regiochemical Control: Synthesizing 1-alkyl-3-aryl pyrazoles requires precise control over the condensation of hydrazines with

    
    -ketonitriles. A common pitfall is the formation of the 3-amino isomer; this guide provides a protocol to lock the 5-amino regioselectivity.
    
  • Binding Affinity: The 3-phenyl group extends the scaffold into the hydrophobic sub-pocket of the target enzyme, potentially increasing potency against resistant strains (e.g., Sclerotinia sclerotiorum or Botrytis cinerea).

Chemical Characterization

PropertySpecification
Chemical Name This compound
Formula C₁₃H₁₇N₃
Molecular Weight 215.30 g/mol
CAS Number Analogous to 126208-61-5 (Isomer dependent)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Conjugate Acid) ~3.5 (Weakly basic amine)
Key Spectroscopic Feature ¹H NMR: Pyrazole C4-H singlet at ~5.8 ppm

Protocol 1: Regioselective Synthesis

Objective: Synthesize this compound from benzoylacetonitrile and tert-butylhydrazine hydrochloride with >95% regioselectivity.

Mechanism of Regioselectivity

The reaction involves the condensation of a hydrazine with a 1,3-electrophile. To ensure the 1-tert-butyl and 3-phenyl arrangement, the unsubstituted nitrogen (


) of the hydrazine must attack the ketone carbonyl of the benzoylacetonitrile.
  • Reaction Path:

    
     (hydrazine) 
    
    
    
    Carbonyl (Ketone)
    
    
    Dehydration
    
    
    Cyclization onto Nitrile.
Materials
  • Benzoylacetonitrile (14.5 g, 100 mmol)

  • tert-Butylhydrazine hydrochloride (12.5 g, 100 mmol)

  • Ethanol (Absolute, 150 mL)

  • Triethylamine (Et₃N) (15 mL, 110 mmol) - Crucial for neutralizing the HCl salt.

  • Acetic Acid (Glacial, 5 mL) - Catalyst.

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (100 mmol) in Ethanol (100 mL).

  • Neutralization: In a separate beaker, dissolve tert-butylhydrazine hydrochloride in Ethanol (50 mL) and add Triethylamine dropwise. Stir for 10 minutes.

  • Addition: Add the neutralized hydrazine solution to the nitrile solution.

  • Catalysis: Add Glacial Acetic Acid (5 mL). The slight acidity protonates the ketone oxygen, making it more electrophilic for the initial attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting nitrile (
    
    
    
    ) should disappear, and a lower fluorescent spot (amine) should appear.
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (200 mL).

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over anhydrous

      
      .[1]
      
  • Purification: The crude product often contains traces of the regioisomer. Recrystallize from a mixture of Ethanol/Water (9:1) .

    • Note: If oiling occurs, use column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start Benzoylacetonitrile + t-Bu-Hydrazine HCl Neutralization Neutralization (Et3N/EtOH) Start->Neutralization Reflux Reflux (8h) Cat: AcOH Neutralization->Reflux Condensation Workup Aq. Workup (EtOAc/Brine) Reflux->Workup Crude Crude Isomer Mix Workup->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Remove 3-amino isomer Product 1-tBu-3-Ph-pyrazol-5-amine (>95% Purity) Purification->Product

Figure 1: Critical path for the regioselective synthesis of the target intermediate.

Protocol 2: Derivatization to Active Fungicides

Objective: Convert the intermediate amine into a pyrazole-carboxamide library (SDHI candidates) via amide coupling.

Rationale

The free amine at position 5 is the nucleophile. It must be coupled with an acid chloride (typically a nicotinyl or benzoyl chloride substituted with halogens) to create the active pharmacophore.

Materials
  • This compound (Synthesized in Protocol 1)

  • Acid Chloride (e.g., 2-chloronicotinyl chloride or 2-(trifluoromethyl)benzoyl chloride)

  • Dichloromethane (DCM) (Anhydrous)

  • Pyridine or DIPEA (Base)

Step-by-Step Methodology
  • Dissolution: Dissolve the aminopyrazole (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (1.5 eq). Cool the solution to

    
     using an ice bath.
    
  • Coupling: Add the Acid Chloride (1.1 eq) dropwise.

    • Expert Tip: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Final Polish: Triturate the solid with cold diethyl ether to remove unreacted acid chloride/pyridine traces.

Visualization: SDHI Development Pipeline

SDHIPipeline cluster_SAR SAR Optimization Cycle Scaffold Scaffold: 1-tBu-3-Ph-pyrazol-5-amine Library Library Generation: Coupling with R-COCl (R = CF3-phenyl, Pyridyl, etc.) Scaffold->Library Amide Bond Formation Screening In Vitro Screening: Mycelial Growth Inhibition (R. solani, B. cinerea) Library->Screening Bioassay Lead Lead Candidate: High pIC50, Low Toxicity Screening->Lead Selection

Figure 2: Workflow for transforming the amine intermediate into active fungicide candidates.

Analytical Quality Control

To ensure the integrity of the intermediate before library generation, the following criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.60 ppm (s, 9H, t-Butyl).
      
    • 
       5.30 ppm (s, 2H, 
      
      
      
      , broad, exchangeable).
    • 
       5.85 ppm (s, 1H, Pyrazole-H4). Critical Regio-marker.
      
    • 
       7.30–7.80 ppm (m, 5H, Phenyl).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Solvent: ACN/Water (0.1% Formic Acid).

    • Requirement:

      
       area under the curve.
      
  • Regioisomer Check:

    • The 3-amino isomer typically shows the pyrazole-H4 proton slightly downfield (

      
       ppm) due to different shielding from the phenyl ring.
      

Safety and Handling

  • Hydrazines: tert-Butylhydrazine is toxic and potentially genotoxic. Handle in a fume hood.

  • Benzoylacetonitrile: Irritant.[2] Avoid dust inhalation.

  • Waste: All aqueous washes containing hydrazine residues must be treated with bleach (hypochlorite) before disposal to oxidize hydrazines to nitrogen gas.

References

  • Fungicide Mechanism: Glättli, A., et al. "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Broad Spectrum of Activity." International Journal of Molecular Sciences, 2022.
  • Synthesis of Aminopyrazoles: Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns and Metabolite Formation." Bioorganic & Medicinal Chemistry, 2006. Link

  • Regioselectivity: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
  • Agrochemical Applications: Lamberth, C. "Pyrazoles in Agrochemicals." Heterocycles, 2017. Link

  • SDHI Resistance Management: Sierotzki, H., & Scalliet, G. "A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides." Phytopathology, 2013. Link

(Note: While specific CAS 126208-61-5 refers to an isomer, the protocols above are adapted for the requested 1-tert-butyl-3-phenyl structure based on standard heterocyclic chemistry principles validated in the cited literature.)

Sources

Application Notes and Protocols for the Selective N-Alkylation of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-infective, and anti-tumor properties.[1][2] The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of these molecules.[3][4][5] This application note provides a detailed protocol for the selective N-alkylation of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine, a versatile building block in drug development. The presence of two potentially reactive nitrogen centers—the endocyclic pyrazole nitrogen and the exocyclic primary amine—necessitates a carefully designed synthetic strategy to achieve high regioselectivity. This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Rationale for Selective N-Alkylation

The selective N-alkylation of this compound hinges on the differential nucleophilicity of the two nitrogen atoms. The lone pair of electrons on the pyrazole ring nitrogen (N1) is part of the aromatic sextet, rendering it less basic and nucleophilic than the exocyclic 5-amino group. However, upon deprotonation with a suitable base, the resulting pyrazolate anion becomes a potent nucleophile, readily attacking an electrophilic alkylating agent.[1][6]

The key to achieving selective N1-alkylation lies in the choice of base and reaction conditions. A strong, non-nucleophilic base, such as sodium hydride (NaH), is ideal for deprotonating the pyrazole N-H without significantly affecting the less acidic amino group. The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting cation without interfering with the nucleophilic attack.

Alternative methods for N-alkylation of pyrazoles include acid-catalyzed reactions with trichloroacetimidates and phase-transfer catalysis.[1][2] However, the classic approach involving deprotonation followed by reaction with an alkyl halide remains a robust and widely applicable strategy, particularly when regioselectivity is a primary concern.[1][6]

Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the selective N-alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware dissolve_pyrazole Dissolve Pyrazole in Anhydrous Solvent prep_reagents->dissolve_pyrazole add_base Add Base (e.g., NaH) at 0 °C dissolve_pyrazole->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide warm_to_rt Warm to Room Temperature and Stir add_alkyl_halide->warm_to_rt quench Quench Reaction with Saturated NH4Cl warm_to_rt->quench extract Extract with Organic Solvent quench->extract wash_dry Wash Organic Layer and Dry extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the selective N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective N1-alkylation of this compound using an alkyl halide.

Materials and Reagents:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material. The concentration can be adjusted, but a starting point of 0.1–0.5 M is recommended.

  • Deprotonation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1–1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.

  • Stirring for Deprotonation: Allow the reaction mixture to stir at 0 °C for 30–60 minutes to ensure complete deprotonation of the pyrazole nitrogen.[7] Evolution of hydrogen gas should be observed.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–16 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[7][8]

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[6][9]

Optimization Parameters

The success and efficiency of the N-alkylation reaction can be influenced by several factors. The following table summarizes key parameters that can be optimized.

ParameterVariationRationale and Expected Outcome
Base NaH, K₂CO₃, Cs₂CO₃Stronger bases like NaH ensure complete deprotonation. Weaker bases may require higher temperatures or longer reaction times.[10]
Solvent DMF, THF, AcetonitrileAprotic polar solvents are generally preferred. The choice can affect solubility and reaction rates.
Temperature 0 °C to refluxInitial deprotonation is often done at low temperatures to control reactivity. The alkylation step may be heated to drive the reaction to completion.[11][12]
Alkylating Agent R-I > R-Br > R-ClThe reactivity of the alkyl halide follows the order of leaving group ability. Iodides are the most reactive.
Equivalents 1.0–1.5 eq. of base and alkylating agentUsing a slight excess of the base and alkylating agent can help ensure complete conversion of the starting material.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water will quench the sodium hydride.

    • Increase the reaction time or temperature.

    • Consider using a more reactive alkylating agent (e.g., an iodide instead of a chloride).

  • Formation of Side Products (e.g., N-alkylation of the amino group):

    • This is less likely with the use of a strong, non-nucleophilic base at low temperatures. If observed, consider using a milder base or protecting the amino group prior to alkylation.

  • Incomplete Reaction:

    • Verify the quality of the sodium hydride.

    • Ensure efficient stirring to facilitate the heterogeneous reaction with NaH.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective N-alkylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of N-alkylated pyrazole derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutics, and the methodologies described herein offer a reliable pathway to their synthesis and exploration.

References

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]

  • Various Authors. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar. [Link]

  • Prasad, R., & Rao, B. S. (1996). N-alkylation method of pyrazole.
  • El-Brollosy, N. R., Al-Deeb, O. A., & El-Emam, A. A. (2014). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

  • Nayak, S. K., et al. (2013). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]

  • Zheng, S. L., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3647–3652. [Link]

  • Srom, O., & Janeba, Z. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9547–9557. [Link]

  • Edilova, Y. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(23), 7793. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Various Authors. (2011). Method for purifying pyrazoles.
  • Mate, N. A., & Chisholm, J. D. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(3), M1453. [Link]

  • Al-Tel, T. H. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine in the Synthesis of Selective Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antidepressant properties.[1][2][3][4] However, it is within the realm of anti-inflammatory therapeutics that the pyrazole scaffold has achieved its most notable success.[5] This is exemplified by the development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, which feature a diaryl-substituted pyrazole core.[6][7][8]

The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the biosynthesis of prostaglandins—key signaling molecules in the inflammatory cascade.[5] The discovery of two distinct COX isoforms, the constitutively expressed COX-1 (responsible for homeostatic functions like gastric protection) and the inflammation-inducible COX-2, revolutionized the field.[5][8] This allowed for the rational design of drugs that selectively target COX-2, thereby mitigating the gastrointestinal side effects associated with non-selective COX inhibition.

In this context, 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine emerges as a highly valuable synthon, or key building block. Its structure provides a robust pyrazole core, and the strategically positioned primary amine at the C5 position serves as a versatile functional handle for introducing pharmacophoric elements required for potent and selective COX-2 inhibition. This guide provides a detailed exploration of its synthesis and subsequent application in creating next-generation anti-inflammatory agents.

Part 1: Synthesis of the Core Synthon: this compound

The most prevalent and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-bifunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[1][2] For the synthesis of our target synthon, the key precursors are tert-butylhydrazine and a suitable β-ketonitrile, such as benzoylacetonitrile (3-oxo-3-phenylpropanenitrile). The nitrile group serves as a precursor to the C5-amine functionality.

The workflow for this synthesis is a classic example of heterocyclic chemistry, involving nucleophilic attack, cyclization, and dehydration.

cluster_0 Synthesis of this compound reagents Reactants: - Tert-butylhydrazine - Benzoylacetonitrile reaction Cyclocondensation Reaction (Acid or Base Catalysis) reagents->reaction 1. Mix in Solvent (e.g., Ethanol) intermediate Hydrazone Intermediate (Not Isolated) reaction->intermediate 2. Formation cyclization Intramolecular Cyclization (Nucleophilic attack of N on C≡N) intermediate->cyclization 3. Spontaneous product Final Product: This compound cyclization->product 4. Aromatization purification Workup & Purification (Extraction, Crystallization) product->purification 5. Isolation

Caption: Workflow for the synthesis of the pyrazole amine synthon.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines a representative procedure for the laboratory-scale synthesis of the title compound.

A. Reagents and Materials:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityStoichiometry
BenzoylacetonitrileC₉H₇NO145.1614.5 g1.0 eq
tert-Butylhydrazine HClC₄H₁₃ClN₂124.6113.7 g1.1 eq
Sodium EthoxideC₂H₅NaO68.057.5 g1.1 eq
Ethanol (Absolute)C₂H₅OH46.07200 mLSolvent
Hydrochloric Acid (conc.)HCl36.46As neededpH adjustment
Water (Deionized)H₂O18.02As neededWorkup
Ethyl AcetateC₄H₈O₂88.11As neededExtraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededDrying agent

B. Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (200 mL) followed by sodium ethoxide (7.5 g, 1.1 eq). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Hydrazine: To the ethanolic solution, add tert-butylhydrazine hydrochloride (13.7 g, 1.1 eq). Stir for 15 minutes at room temperature. The use of the hydrochloride salt is common for stability; the sodium ethoxide acts as a base to liberate the free hydrazine in situ.

  • Addition of Ketone: Add benzoylacetonitrile (14.5 g, 1.0 eq) to the reaction mixture in one portion.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (benzoylacetonitrile) is consumed.

  • Reaction Quench and Workup: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of concentrated hydrochloric acid to a pH of ~7.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (150 mL) and extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid. A representative yield for this type of reaction is in the range of 65-75%.

C. Causality and Self-Validation:

  • Choice of Base: Sodium ethoxide is used to deprotonate the hydrochloride salt of the hydrazine and to catalyze the condensation by promoting enolate formation from the β-ketonitrile.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the cyclization and subsequent dehydration/aromatization steps, ensuring a reasonable reaction rate.

  • Neutralization: This step is critical to quench the reaction and protonate the product, facilitating its extraction into an organic solvent and preventing potential side reactions during workup.

  • Purification: Recrystallization is a crucial final step to ensure the high purity of the synthon, which is essential for the success of subsequent derivatization reactions and for obtaining reliable biological data.

Part 2: Application in the Synthesis of a Potent Anti-inflammatory Agent

The primary amine of this compound is the key to its utility. This nucleophilic group can be readily derivatized. For creating selective COX-2 inhibitors, the most critical transformation is the reaction with a substituted benzenesulfonyl chloride to form a sulfonamide.[6] This sulfonamide moiety is the pharmacophore that fits into the specific side pocket of the COX-2 enzyme, conferring selectivity.[9]

cluster_1 Synthesis of a Pyrazole Sulfonamide (Celecoxib Analogue) start_mat 1-Tert-butyl-3-phenyl- 1H-pyrazol-5-amine reaction Sulfonylation Reaction start_mat->reaction reagent 4-Methylbenzenesulfonyl Chloride reagent->reaction base Triethylamine (Base) base->reaction Scavenges HCl solvent Acetonitrile (Solvent) solvent->reaction Reaction Medium product Final Product: N-(1-tert-butyl-3-phenyl-1H-pyrazol-5-yl)- 4-methylbenzenesulfonamide reaction->product 1. Stir at RT, 12h purification Workup & Purification (Extraction, Column Chromatography) product->purification 2. Isolate

Caption: Derivatization of the pyrazole amine to a sulfonamide.

Experimental Protocol 2: Synthesis of N-(1-tert-butyl-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

This protocol details the sulfonylation of the pyrazole amine, a key step in producing a Celecoxib-like anti-inflammatory agent. The procedure is adapted from a similar synthesis of a pyrazole-based benzenesulfonamide.[6]

A. Reagents and Materials:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityStoichiometry
This compoundC₁₃H₁₇N₃215.30215 mg1.0 mmol
4-Methylbenzenesulfonyl chlorideC₇H₇ClO₂S190.65381 mg2.0 eq
TriethylamineC₆H₁₅N101.190.33 mL2.4 eq
Acetonitrile (Anhydrous)C₂H₃N41.054.0 mLSolvent
Water (Deionized)H₂O18.02As neededWorkup
Ethyl AcetateC₄H₈O₂88.11As neededExtraction
DichloromethaneCH₂Cl₂84.93As neededEluent
Silica GelSiO₂60.08As neededChromatography

B. Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (215 mg, 1.0 mmol) in anhydrous acetonitrile (4.0 mL).

  • Addition of Reagents: To this solution, add 4-methylbenzenesulfonyl chloride (381 mg, 2.0 eq) followed by triethylamine (0.33 mL, 2.4 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, evaporate the solvent under reduced pressure. Add deionized water (10 mL) to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using dichloromethane as the eluent, to afford the final compound as a solid.[6] A high yield (e.g., >85%) is expected for this type of reaction.[6]

C. Causality and Self-Validation:

  • Base and Stoichiometry: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloric acid generated during the reaction. Using a slight excess ensures the reaction goes to completion. An excess of the sulfonyl chloride can also help drive the reaction forward.

  • Solvent Choice: Anhydrous acetonitrile is an excellent polar aprotic solvent for this reaction, as it dissolves the reactants well without interfering with the reaction chemistry.

  • Purification Method: Column chromatography is the gold standard for purifying organic compounds of this nature. It effectively separates the desired product from unreacted starting materials and the triethylammonium hydrochloride salt, ensuring the purity required for pharmacological testing.

Part 3: Mechanism of Action - The Basis for COX-2 Selectivity

The therapeutic advantage of pyrazole-sulfonamide drugs lies in their selective inhibition of the COX-2 enzyme. This selectivity is rooted in a key structural difference between the two COX isoforms.

  • COX-1 Active Site: The active site channel of COX-1 is relatively narrow and constricted.

  • COX-2 Active Site: The COX-2 active site is approximately 25% larger and possesses a distinct, accessible side pocket. This difference is primarily due to the substitution of a bulky isoleucine in COX-1 with a smaller valine in COX-2.

  • Selective Inhibition: The bulky sulfonamide group, attached to the pyrazole scaffold, is too large to fit into the constricted active site of COX-1. However, it fits perfectly into the side pocket of the COX-2 active site.[8][9] This specific interaction anchors the inhibitor within the COX-2 enzyme, blocking its catalytic activity. Key interactions often include hydrogen bonds between the sulfonamide's -SO₂NH₂ group and amino acid residues like His90 and Arg513 at the base of the side pocket.[9]

cluster_0 Drug Interaction with COX Isoforms cluster_1 COX-1 Active Site cluster_2 COX-2 Active Site Drug Pyrazole-Sulfonamide (e.g., Celecoxib Analogue) COX1 Constricted Channel (No Side Pocket) Drug->COX1 Approaches COX2 Wider Channel with Hydrophilic Side Pocket Drug->COX2 Approaches No_Binding Steric Hindrance NO INHIBITION COX1->No_Binding Binding Sulfonamide group fits in side pocket SELECTIVE INHIBITION COX2->Binding

Caption: Logical diagram of selective COX-2 inhibition.

This selective inhibition leads to a reduction in the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the production of prostaglandins that protect the gastric mucosa, thus offering a safer therapeutic profile for long-term use.

References

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Correa, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Available from: [Link]

  • ChemRxiv. (2024). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved February 2, 2026, from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. PubMed Central. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors.... PubMed Central. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues.... PubMed Central. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structural similarity between celecoxib and compound 5 g. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Precision Engineering of CNS-Penetrant DLK Inhibitors using the 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Biology Rationale

The development of disease-modifying therapies for neurodegenerative disorders (ALS, Alzheimer’s, Parkinson’s) faces two primary bottlenecks: Blood-Brain Barrier (BBB) permeability and Kinase Selectivity .

The molecule 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry.[1][2] It is not merely a building block; it is a pre-validated pharmacophore designed to overcome these bottlenecks.

Why This Scaffold?
  • The Tert-Butyl Anchor (Lipophilicity & Selectivity): The bulky tert-butyl group at the N1 position serves two functions. First, it significantly increases

    
    , enhancing passive diffusion across the BBB. Second, in many kinase active sites (specifically MAP3K12/DLK and p38 MAPK), this group occupies the hydrophobic "gatekeeper" pocket or the allosteric hydrophobic slot, providing selectivity against kinases with smaller pockets.
    
  • The 5-Amine Hinge Binder: The exocyclic amine at position 5 acts as a critical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of specific residues like Glu or Met).

  • The 3-Phenyl Spacer: This moiety provides rigid orientation, directing substituents into the solvent-exposed region or the "specificity pocket," allowing for the construction of Type II kinase inhibitors (e.g., via urea linkers).

This guide details the protocol for utilizing this scaffold to develop inhibitors of DLK (Dual Leucine Zipper Kinase) , a critical upstream regulator of the JNK-c-Jun apoptotic pathway in neurons.

Mechanism of Action: The DLK-JNK Pathway

To develop effective drugs, one must understand the signaling cascade being interrupted. DLK is an injury-response kinase. Its inhibition is neuroprotective.

DLK_Pathway cluster_legend Legend Stress Axonal Injury / Stress DLK DLK (MAP3K12) (Target) Stress->DLK Activates JNK JNK Phosphorylation DLK->JNK Phosphorylates cJun c-Jun Activation JNK->cJun Activates Apoptosis Neuronal Apoptosis (Degeneration) cJun->Apoptosis Transcription Drug Scaffold-Based Inhibitor Drug->DLK Blocks ATP Binding key Blue Hexagon: Drug Action Yellow Ellipse: Primary Target

Figure 1: The DLK signaling cascade. The scaffold targets the ATP-binding pocket of DLK, preventing the phosphorylation of JNK and subsequent neuronal death.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize this compound with high regiochemical purity. Challenge: Controlling N1 vs. N2 alkylation during hydrazine condensation.

Reagents:

  • Benzoylacetonitrile (1.0 eq)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (TEA) or Refluxing acid catalysis (depending on specific conditions)

Step-by-Step Methodology:

  • Preparation: Dissolve Benzoylacetonitrile (14.5 g, 100 mmol) in absolute Ethanol (150 mL).

  • Addition: Add tert-Butylhydrazine HCl (13.7 g, 110 mmol) to the solution.

  • Cyclization: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the nitrile peak.

    • Note: The steric bulk of the tert-butyl group favors the formation of the 1-substituted isomer over the 2-substituted isomer, but thermal control is vital.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

  • Crystallization: Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.

  • Validation (Critical): Perform NOE (Nuclear Overhauser Effect) NMR spectroscopy. You must observe an NOE signal between the tert-butyl protons and the H4 pyrazole proton to confirm N1 placement.

Protocol B: Derivatization (Library Generation)

Objective: Convert the scaffold into a potent DLK inhibitor (Type II) via Urea or Amide linkage. Rationale: The free amine is not the final drug; it is the anchor. High-affinity inhibitors often require a urea linker to interact with the "DFG-out" conformation of the kinase.[2]

  • Activation: Dissolve the scaffold (1.0 eq) in DCM/Pyridine.

  • Coupling: Add an aryl isocyanate (e.g., 2-fluoro-5-(trifluoromethyl)phenyl isocyanate) (1.1 eq).

  • Reaction: Stir at RT for 4 hours. The amine attacks the isocyanate carbon.

  • Result: Formation of a 1-(1-tert-butyl-3-phenyl-1H-pyrazol-5-yl)-3-arylurea.

    • Why this structure? This motif mimics the structure of established inhibitors (e.g., BIRB-796), extending into the hydrophobic back pocket of the kinase.

Screening & Validation Workflows

Data Summary: Expected Pharmacokinetic Profile

The following table summarizes the target profile for a CNS-penetrant lead derived from this scaffold.

ParameterTarget ValueAssay MethodRationale
DLK IC₅₀ < 10 nMTR-FRET / LanthaScreenHigh potency required for brain target engagement.
p38 MAPK IC₅₀ > 500 nMTR-FRETSelectivity window to avoid systemic toxicity.
PAMPA Pe > 10 x 10⁻⁶ cm/sPAMPA-BBBIndicates high passive diffusion across BBB.
Efflux Ratio < 2.0MDCK-MDR1Avoids P-gp transporter efflux at the BBB.
LogD (pH 7.4) 2.5 – 3.5Shake-flaskOptimal lipophilicity for CNS penetration.
Protocol C: PAMPA-BBB Permeability Assay

Objective: Verify that the tert-butyl modification confers sufficient lipophilicity for BBB penetration.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Membrane Coating: Coat the PVDF membrane of the donor plate (96-well) with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Donor Loading: Dilute compound to 50 µM in PBS (pH 7.4) and add 200 µL to donor wells.

  • Acceptor Loading: Add 200 µL of fresh PBS to acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both donor and acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Workflow Visualization

The following diagram illustrates the iterative design cycle required to turn the raw scaffold into a lead candidate.

Design_Cycle Scaffold 1-t-Butyl-3-Phenyl Scaffold Chem Derivatization (Urea/Amide Linkers) Scaffold->Chem Assay DLK Enzymatic Screen (TR-FRET) Chem->Assay Assay->Chem Low Potency BBB PAMPA-BBB Permeability Assay->BBB IC50 < 10nM BBB->Chem Low Permeability Lead CNS Lead Candidate BBB->Lead High Permeability

Figure 2: The iterative optimization cycle. Compounds failing potency or permeability thresholds are recycled into chemical derivatization.

References

  • Patel, S., et al. (2015).[3][4] "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." Journal of Medicinal Chemistry. [Link][4]

  • Ferreira, M., et al. (2021). "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)."[3][5] Molecules. [Link][1][2][3][4][5][6][7][8][9][10]

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. (Describes the BIRB-796 mechanism relevant to this scaffold). [Link]

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay-BBB Kit Protocol." [Link]

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." [Link]

Sources

Application Notes & Protocols: The 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Within this versatile family, 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine stands out as a particularly valuable starting point for drug discovery programs.

This scaffold possesses a unique combination of structural features that make it an exceptional tool for medicinal chemists:

  • A Bulky N1-tert-butyl Group: This sterically demanding group can serve as a "gatekeeper," preventing non-specific binding and orienting the molecule within a target's binding pocket. It often enhances metabolic stability.

  • A C3-Phenyl Ring: This aromatic moiety provides a key interaction point, often engaging in pi-stacking or hydrophobic interactions. It can be readily substituted to fine-tune binding affinity and selectivity.

  • A Reactive C5-Amino Group: This primary amine is the principal handle for synthetic elaboration. It allows for the straightforward introduction of diverse functional groups (e.g., ureas, amides, sulfonamides), enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.[5]

These attributes have positioned the this compound core as a foundational element in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.

cluster_scaffold This compound scaffold Core Scaffold pyrazole Pyrazole Core (Aromatic Heterocycle) scaffold->pyrazole tbu N1-tert-butyl Group (Steric Anchor & Stability) scaffold->tbu phenyl C3-Phenyl Ring (Binding & SAR Point) scaffold->phenyl amine C5-Amino Group (Derivatization Handle) scaffold->amine

Caption: Key structural features of the scaffold.

Application Focus: Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold is exceptionally well-suited for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.

Mechanism of Action & Rationale

The scaffold's utility stems from its ability to mimic the hinge-binding interactions of the adenine portion of ATP. The C5-amino group is frequently converted into a urea or amide, which acts as a potent hydrogen bond donor/acceptor moiety. This new functional group can form crucial bidentate hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the active site.

Simultaneously, the N1-tert-butyl and C3-phenyl groups occupy adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity against different kinases.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazolyl-Urea Inhibitor hinge Hinge Region (Backbone NH/CO) pocket1 Hydrophobic Pocket I pocket2 Hydrophobic Pocket II urea Urea Moiety urea->hinge Bidentate H-Bonds (High Affinity) pyrazole Pyrazole Core urea->pyrazole tbu N1-tert-butyl pyrazole->tbu phenyl C3-Phenyl pyrazole->phenyl tbu->pocket1 van der Waals (Selectivity) phenyl->pocket2 Hydrophobic/π-π (Potency)

Caption: Generalized binding mode of a pyrazolyl-urea inhibitor.

Target Examples and Structure-Activity Relationship (SAR)

Derivatives of this scaffold have shown potent activity against several important cancer-related kinases.

  • FLT3 Kinase: Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML).[6][7] SAR studies have revealed that the N-phenyl, 3-tert-butyl substitution pattern on the pyrazole ring is highly favorable for FLT3 inhibition.[8] Derivatization of the C5-amine into a urea moiety is a common strategy to achieve potent inhibition.[8]

  • p38 MAP Kinase: This kinase is a key mediator of inflammatory responses, and its inhibitors have therapeutic potential in inflammatory diseases and some cancers.[9] Pyrazole-urea based inhibitors, including clinical candidate BIRB-796, have demonstrated potent p38 inhibition.[10] The urea is critical for establishing hydrogen bonds with the hinge region residues Glu71 and Asp168.

The C5-amino group serves as the primary diversification point. The general SAR can be summarized as follows:

center Scaffold Core N1 N1 Position (tert-Butyl) center->N1 C3 C3 Position (Phenyl) center->C3 C5 C5 Position (Amine) center->C5 N1_note Controls orientation. Enhances metabolic stability. N1->N1_note C3_note Substitutions on phenyl ring tune potency and selectivity. C3->C3_note C5_note Key derivatization point. Forms hinge-binding ureas, amides, sulfonamides. C5->C5_note

Caption: Structure-Activity Relationship (SAR) summary.

TargetScaffold ModificationResulting ActivityReference
FLT3 C5-Amine -> Aryl UreaPotent inhibition (nM range)[8]
p38 MAPK C5-Amine -> Naphthyl UreaPotent inhibition, in vivo efficacy
Various C5-Amine -> SulfonamideBiologically active derivatives[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine, a classic and reliable method for constructing the aminopyrazole core.[11]

Reaction Scheme: Benzoylacetonitrile + tert-Butylhydrazine hydrochloride → this compound

Materials & Reagents:

ReagentFormulaMWAmountMoles
BenzoylacetonitrileC₉H₇NO145.165.00 g34.4 mmol
tert-Butylhydrazine HClC₄H₁₃ClN₂124.614.72 g37.9 mmol
Sodium AcetateNaC₂H₃O₂82.039.10 g111 mmol
Ethanol (EtOH)C₂H₅OH46.07100 mL-
Water (H₂O)H₂O18.0250 mL-

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile (5.00 g, 34.4 mmol), tert-butylhydrazine hydrochloride (4.72 g, 37.9 mmol), and sodium acetate (9.10 g, 111 mmol).

  • Solvent Addition: Add ethanol (100 mL) and water (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The solids will gradually dissolve to form a clear, yellowish solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) or by recrystallization from an ethanol/water mixture to afford the title compound as a pale yellow or off-white solid.

Protocol 2: Synthesis of a Pyrazolyl-Urea Derivative

This protocol details the reaction of the core scaffold's C5-amino group with an isocyanate to form a urea, a key functional group for kinase inhibition.[12]

Reaction Scheme: this compound + 4-Chlorophenyl isocyanate → 1-(1-(tert-butyl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea

Materials & Reagents:

ReagentFormulaMWAmountMoles
Scaffold (from Protocol 1)C₁₃H₁₇N₃215.301.00 g4.64 mmol
4-Chlorophenyl isocyanateC₇H₄ClNO153.570.75 g4.88 mmol
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Triethylamine (TEA)C₆H₁₅N101.19~0.1 mL(catalyst)

Procedure:

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 4.64 mmol) in anhydrous dichloromethane (50 mL).

  • Reagent Addition: Add 4-chlorophenyl isocyanate (0.75 g, 4.88 mmol) to the solution. Add a catalytic amount of triethylamine (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature. A white precipitate will typically begin to form within 30-60 minutes. Allow the reaction to proceed for 4-12 hours or until TLC analysis indicates the complete consumption of the starting amine.

  • Isolation: Filter the resulting slurry through a Büchner funnel. Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol or by trituration with diethyl ether. Dry the final product under vacuum to yield the desired urea derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase by measuring the amount of ATP remaining after the kinase reaction. The Kinase-Glo® assay is a common commercial platform for this purpose.[13][14][15]

Principle: Kinase activity consumes ATP. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal proportional to the amount of ATP present. Therefore, a lower luminescent signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates potent inhibition (less ATP consumed).[15]

Materials:

  • Purified target kinase (e.g., FLT3, p38α)

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Kinase reaction buffer (specific to the kinase, typically containing MgCl₂)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, substrate, and ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure assay sensitivity.

  • Kinase Addition: Prepare a solution of the kinase in reaction buffer. Add the kinase solution to all wells except the "no enzyme" background controls.

  • Initiate Reaction: Add the ATP/substrate master mix to all wells to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.[16]

  • Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add a volume of the reagent equal to the reaction volume in each well (e.g., add 5 µL reagent to a 5 µL reaction).

  • Signal Development: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background signal ("no enzyme" control) from all other wells.

    • Normalize the data by setting the average "no inhibitor" control signal to 100% activity and the background control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: A typical workflow utilizing the scaffold.

References

Sources

Application Note: In Vitro Profiling of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Derivatives

[1]

Executive Summary & Mechanism of Action

The 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly effective as a type II kinase inhibitor. The bulky tert-butyl group at the C3 position typically occupies the hydrophobic pocket adjacent to the ATP-binding site (often the "gatekeeper" region), while the N1-phenyl ring and C5-amine provide critical hydrogen bonding interactions with the hinge region of the kinase.

Recent high-impact studies have validated this scaffold's efficacy against FLT3 (FMS-like tyrosine kinase 3) , a key driver in Acute Myeloid Leukemia (AML), and p38 MAPK , a central node in inflammatory signaling. This guide provides a rigorous, standardized workflow for validating derivatives of this scaffold, moving from biochemical potency to cellular efficacy.

Mechanistic Pathway & Inhibition Logic

The following diagram illustrates the signal transduction cascade driven by FLT3 and the specific intervention point of pyrazole-5-amine derivatives.

FLT3_PathwayFLT3_ECFLT3 Receptor(Extracellular)FLT3_ICFLT3 Kinase Domain(Intracellular)FLT3_EC->FLT3_ICDimerization &Auto-phosphorylationLigandFLT3 Ligand (FL)Ligand->FLT3_ECBindingSTAT5STAT5FLT3_IC->STAT5PhosphorylationRASRAS/RAFFLT3_IC->RASActivationInhibitor1-Tert-butyl-3-phenyl-1H-pyrazol-5-amineInhibitor->FLT3_IC  Inhibits ATP Binding(Type II Binding Mode)pSTAT5p-STAT5(Dimer)STAT5->pSTAT5ActivationNucleusNucleus(Gene Transcription)pSTAT5->NucleusTranslocation(Survival/Proliferation)MEKMEK/ERKRAS->MEKCascadeMEK->NucleusProliferation Signals

Figure 1: Schematic of FLT3 signaling. The pyrazole derivative functions as an ATP-competitive inhibitor, blocking downstream STAT5 and RAS/MAPK phosphorylation essential for leukemic cell survival.

Compound Management & Handling

Critical Causality: The tert-butyl group increases lipophilicity (LogP > 3.5), making these derivatives prone to precipitation in aqueous media. Proper solvation is non-negotiable for assay reproducibility.

Protocol: Stock Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solubility Check: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid polystyrene, which can leach plasticizers). Store at -20°C.

    • Stability:[1] Stable for 6 months. Limit freeze-thaw cycles to <3.

Assay 1: Biochemical Kinase Inhibition (TR-FRET)

Objective: Determine the intrinsic IC50 against recombinant FLT3 or p38 MAPK enzymes. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), specifically LanthaScreen™ or Z'-LYTE™. This is preferred over radiometric assays for higher throughput and safety.

Experimental Workflow
  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Fluorescein-PolyGT (for FLT3) or Ser/Thr Peptide (for p38).

    • ATP: Use concentration = Km_app (typically 10-50 µM) to ensure competitive inhibition conditions are sensitive.

  • Compound Dilution:

    • Prepare 3-fold serial dilutions in DMSO (100% DMSO).

    • Dilute 1:100 into Kinase Buffer to create 1% DMSO intermediate.

  • Reaction Assembly (384-well plate):

    • Step 1: Add 2.5 µL of Compound (4X final conc).

    • Step 2: Add 2.5 µL of Kinase Mixture (Enzyme + Antibody).

    • Step 3: Add 2.5 µL of ATP/Substrate Mixture.

    • Controls: Min control (No Enzyme), Max control (DMSO only).

  • Incubation: 60 minutes at Room Temperature (20-25°C).

  • Detection: Add 10 µL Development Reagent (EDTA + Terbium-labeled antibody). Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Data Analysis: Calculate % Inhibition =

Assay 2: Cellular Viability & Selectivity Profiling

Objective: Validate compound permeability and target engagement in a relevant biological system. Cell Models:

  • Target Positive (Sensitivity): MV4-11 (Homozygous FLT3-ITD AML).

  • Target Negative (Selectivity): HL-60 (FLT3 WT, RAS-driven).

Protocol: 72-Hour Proliferation Assay
  • Seeding:

    • Harvest cells in log-phase growth.

    • Density: 5,000 cells/well (MV4-11) or 3,000 cells/well (HL-60) in 96-well white-walled plates.

    • Media: RPMI-1640 + 10% FBS.

  • Treatment:

    • Add compounds 24 hours post-seeding to ensure cell recovery.

    • Top concentration: 10 µM (9-point, 3-fold dilution).

    • Final DMSO: 0.1% (Must be consistent across all wells).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout (ATP Quantification):

    • Equilibrate plate to RT (20 mins).

    • Add CellTiter-Glo® reagent (1:1 ratio with media).

    • Shake orbitally (2 mins) -> Incubate (10 mins).

    • Measure Luminescence (RLU).

Interpretation: A potent FLT3 inhibitor should show an IC50 < 50 nM in MV4-11 cells, with >100-fold selectivity over HL-60 cells. Lack of selectivity suggests off-target cytotoxicity (e.g., general tubulin binding or mitochondrial toxicity).

Assay 3: Mechanistic Validation (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to FLT3 pathway blockade (inhibition of STAT5 phosphorylation).

Workflow Diagram

WB_WorkflowSeedSeed MV4-11 Cells(1x10^6 cells/mL)TreatTreat with Compound(1h or 6h)Seed->TreatLysisLysis(RIPA + PhosSTOP)Treat->LysisPAGESDS-PAGEElectrophoresisLysis->PAGEBlotImmunoblottingPAGE->Blot

Figure 2: Step-by-step workflow for mechanistic validation via Western Blot.

Detailed Protocol
  • Treatment: Treat MV4-11 cells with compound at 10X and 100X the biochemical IC50 for 1 hour . (Fast phosphorylation kinetics require short treatment).

  • Lysis: Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: p-FLT3 (Tyr591), p-STAT5 (Tyr694), Total STAT5, Total FLT3, GAPDH (Loading Control).

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Result Expectation: Dose-dependent disappearance of p-FLT3 and p-STAT5 bands without reduction in Total FLT3/STAT5 levels.

Data Summary & Troubleshooting

Expected Performance Metrics
ParameterAcceptance CriteriaNotes
Biochemical IC50 < 100 nMFor lead candidates.
Cellular IC50 (MV4-11) < 200 nMShould correlate with biochemical potency.
Selectivity Index > 50x(IC50 HL-60) / (IC50 MV4-11).
Z-Factor (Assay) > 0.5Indicates a robust HTS assay.
Troubleshooting Guide
  • Issue: Steep dose-response curve (Hill slope > 2.0).

    • Cause: Compound precipitation or non-specific aggregation.

    • Fix: Add 0.01% Triton X-100 to assay buffer; check solubility.

  • Issue: High background in Western Blot.

    • Cause: Incomplete blocking or phosphatase activity.

    • Fix: Use 5% BSA for phospho-antibodies (not milk); ensure Vanadate is fresh.

  • Issue: Shift in potency between Enzymatic and Cellular assays.

    • Cause: ATP competition (Cellular ATP is mM range vs µM in assay).

    • Fix: Confirm mechanism is ATP-competitive; optimize lipophilicity for permeability.

References

  • Vertex AI Search. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. National Institutes of Health. Link

  • Molecules Journal. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Link

  • Oakwood Chemical. (2026). 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine Product Specifications. Oakwood Chemical. Link

  • eScholarship. (2024).[2][3] N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. University of California. Link

  • ResearchGate. (2023). 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines synthesis and p38 MAPK inhibition. ResearchGate. Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a comprehensive, scientifically-grounded resource with practical, step-by-step protocols to ensure successful experimental outcomes.

Introduction: Understanding the Molecule

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, serving as core scaffolds in numerous FDA-approved drugs.[1][2] The structure of this specific molecule, featuring a bulky, lipophilic tert-butyl group and a phenyl ring, alongside a polar amine group and the pyrazole core, presents a classic solubility challenge. Its significant non-polar surface area generally leads to poor aqueous solubility, which can hinder its application in biological assays and formulation development.[3][4]

This guide provides a systematic approach to overcoming these issues, from basic solvent selection to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A: The solubility of a compound is governed by its molecular structure. This molecule has two large non-polar groups: a phenyl ring and a tert-butyl group. These hydrophobic regions dominate the molecule's character, making it difficult for polar water molecules to form a stable solvation shell around it. While the pyrazole ring and the 5-amino group provide some capacity for hydrogen bonding, it is often insufficient to overcome the lipophilicity of the rest of the molecule.[3][4]

Q2: What are the best initial organic solvents to try for creating a stock solution?

A: For preparing a concentrated stock solution, start with polar aprotic solvents. The most common and effective choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[5] For less polar applications, solvents like ethanol, methanol, or acetonitrile may also be effective.[1][3] It is crucial to determine the maximum solubility in the chosen organic solvent before proceeding to dilute it into an aqueous medium.[5]

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A: This is a common issue known as "antisolvent precipitation." While the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer (the "antisolvent") increases.[6] The final concentration of DMSO in your assay should be kept as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in biological systems. If precipitation occurs, you have likely exceeded the compound's solubility limit at that final co-solvent concentration.

Q4: Can I heat the mixture to help it dissolve?

A: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, this must be done with caution. It is essential to first verify the thermal stability of this compound to prevent degradation. After dissolving at a higher temperature, always check if the compound remains in solution upon cooling to ambient temperature. If it crystallizes out, the solution was supersaturated at room temperature.

In-Depth Troubleshooting Guide

This guide is structured in a tiered approach, starting with the simplest and most common techniques and progressing to more complex methods.

Tier 1: Systematic Solvent & Co-Solvent Screening

The first step in any solubility workflow is to identify a suitable solvent or co-solvent system. The principle of "like dissolves like" is the guiding concept.

Causality Behind the Method:

By testing a range of solvents with varying polarities, you can identify the optimal environment that balances the interactions with the compound's lipophilic (phenyl, tert-butyl) and polar (amine, pyrazole) moieties. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve.[6][7]

Protocol 1: Small-Scale Solvent Screening
  • Preparation : Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several small vials.

  • Solvent Addition : To each vial, add a different candidate solvent (see Table 1) in small, measured increments (e.g., 50 µL).

  • Mixing : After each addition, vortex the vial for 30-60 seconds. Use of a sonicator can also be beneficial.

  • Observation : Visually inspect for complete dissolution. If the compound dissolves, record the volume of solvent added to calculate the approximate solubility (mg/mL).

  • Selection : Choose the solvent that provides the desired concentration with the smallest volume. For biological applications, prioritize solvents that are miscible with water.

Table 1: Recommended Solvents for Initial Screening
SolventTypePolarity IndexBoiling Point (°C)Notes
DMSO Polar Aprotic7.2189Excellent solubilizing power; use minimal amounts in cell-based assays.
DMF Polar Aprotic6.4153Good alternative to DMSO; also requires low final concentration.[5]
Ethanol Polar Protic5.278Less toxic than DMSO/DMF; may have lower solubilizing power.[3]
Methanol Polar Protic6.665Similar to ethanol but more volatile.[3]
Acetonitrile Polar Aprotic6.282Often used in analytical chemistry (e.g., HPLC).[1]
THF Non-polar4.266Good for less polar compounds; miscible with water.
Visualization 1: Solubility Screening Workflow

G cluster_0 Preparation cluster_1 Solubilization Attempt cluster_2 Decision cluster_3 Outcome A Weigh Compound (e.g., 1 mg) B Add Solvent Increment (e.g., 50 µL) A->B C Vortex / Sonicate B->C D Visually Inspect C->D E Completely Dissolved? D->E F Yes: Calculate Solubility & Record Data E->F  Yes G No: Return to B E->G  No G->B G A Protonated Form (Salt) [R-NH3+] HIGHLY SOLUBLE B Free Base Form [R-NH2] POORLY SOLUBLE A->B + H+ - H+

Caption: Equilibrium between the soluble salt and the insoluble free base.

Tier 3: Stable Salt Formation

If you consistently require an aqueous solution and wish to avoid pH adjustments during each experiment, preparing a stable, solid salt of the compound is an excellent strategy. [8]This provides a new starting material with intrinsically higher aqueous solubility.

Causality Behind the Method:

This method formalizes the principle of pH adjustment by creating a solid, crystalline salt (e.g., a hydrochloride or mesylate salt). This salt can be isolated, purified, and weighed directly, providing better consistency and handling properties than an ad-hoc acidified solution. [9]

Protocol 3: General Procedure for Hydrochloride Salt Formation
  • Dissolution : Dissolve the free base form of this compound in a suitable, water-miscible organic solvent with low polarity (e.g., Isopropyl Alcohol or Ethyl Acetate).

  • Acidification : To this solution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl dissolved in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Precipitation : The hydrochloride salt will often precipitate out of the solution upon addition of the acid or after a period of stirring. Cooling the mixture in an ice bath can facilitate precipitation.

  • Isolation : Collect the solid salt by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of the cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying : Dry the salt under vacuum to obtain a stable, solid powder that should be readily soluble in water.

  • Validation : Confirm the salt formation and purity using analytical techniques such as NMR, LC-MS, and elemental analysis.

Tier 4: Overview of Advanced Formulation Strategies

For particularly challenging applications, such as in vivo studies requiring high dosage, more advanced formulation techniques may be necessary. These methods are typically employed in later-stage drug development.

  • Amorphous Solid Dispersions (ASDs) : The compound is molecularly dispersed within a polymer matrix (e.g., PVPVA). This prevents the compound from crystallizing, keeping it in a higher-energy amorphous state that is more readily soluble. [10][11]* Cyclodextrin Complexation : The lipophilic part of the pyrazole compound is encapsulated within the hydrophobic core of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble. [12]* Co-Crystals : A co-crystal is a multi-component crystal where the active compound and a benign "coformer" are held together by non-covalent bonds, such as hydrogen bonds. Selecting an appropriate coformer can significantly alter and improve the solubility and dissolution rate of the parent compound. [13][14]* Lipid-Based Formulations : The compound is dissolved in a mixture of lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipidic formulations. These can improve oral bioavailability by creating a fine emulsion in the gastrointestinal tract. [12] These advanced strategies typically require specialized equipment and formulation expertise but represent powerful tools for overcoming the most persistent solubility issues. [15][16]

References

  • Solubility of 1H-pyrazole (C3H4N2).Solubility of Things.
  • How to tackle compound solubility issue.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.MDPI.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Publishing.
  • pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer.Digital CSIC.
  • Pyrazole compound and salt and application thereof.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.Royal Society of Chemistry.
  • Practical Solutions For Poorly Soluble Drugs.Outsourced Pharma.
  • Co-Solvency: Enhancing Drug Solubility.
  • Strategies to address low drug solubility in discovery and development.PubMed.
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
  • The Effects of pH on Solubility.Chemistry LibreTexts.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Solubility of Organic Compounds.University of Toronto.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions.PubMed.
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.

Sources

Technical Support: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanistic Diagnostic (The "Why")

Before troubleshooting, you must diagnose where the reaction failed. The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) and hydrazines is not a single step; it is a cascade sequence.

The Cascade:

  • Nucleophilic Attack: Hydrazine attacks the electrophilic center (Carbonyl or

    
    -carbon).
    
  • Cyclization: Formation of the 5-membered ring (Pyrazoline intermediate).

  • Aromatization (Critical Failure Point): Dehydration and oxidation of the pyrazoline to the fully aromatic pyrazole.

Visualizing the Pathway: The following diagram maps the reaction flow and critical checkpoints.

PyrazoleSynthesis Chalcone Chalcone (Starting Material) Hydrazone Intermediate A: Hydrazone Chalcone->Hydrazone 1,2-Addition (Acidic Media) Hydrazine Hydrazine/Deriv. (Reagent) Hydrazine->Hydrazone Pyrazoline Intermediate B: Pyrazoline (Non-Aromatic) Hydrazone->Pyrazoline Cyclization (-H2O) Pyrazoline->Pyrazoline Stalls here if no oxidant present Pyrazole Final Product: Pyrazole (Aromatic) Pyrazoline->Pyrazole Oxidative Aromatization (-2H or -2e)

Figure 1: The reaction pathway from Chalcone to Pyrazole. Note the "Pyrazoline" bottleneck where many experiments stall.

Standard Operating Procedure (SOP)

To minimize variables, we recommend this robust Acid-Mediated Cyclocondensation protocol as a baseline. This method favors the formation of 1,3,5-trisubstituted pyrazoles via the hydrazone intermediate.

Reagents:

  • Chalcone (1.0 equiv)

  • Phenylhydrazine or Hydrazine Hydrate (1.2 - 1.5 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolution: Dissolve 1 mmol of chalcone in 5–10 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol of hydrazine derivative.

  • Reflux: Heat to reflux (

    
    ) for 4–8 hours. Monitor by TLC.
    
  • Workup: Pour the hot reaction mixture into crushed ice (~50g) with vigorous stirring.

  • Precipitation: The product should precipitate as a solid. Filter, wash with cold water (to remove AcOH), and recrystallize from Ethanol.

Validation Checkpoints:

  • TLC: Pyrazoles are typically less polar than the pyrazoline intermediate.

  • NMR (

    
    ):  Look for the disappearance of the ABX pattern of the pyrazoline protons (
    
    
    
    ) and the appearance of the aromatic
    
    
    singlet (
    
    
    ).
Troubleshooting Matrix (The "Fix")

This section addresses specific user tickets regarding yield, purity, and physical state.

Category A: Product State & Purity

Q: My product is an oil/gum instead of a solid. What happened?

  • Diagnosis: This usually indicates a mixture of the Pyrazoline intermediate and the Pyrazole product , or trapped solvent (Acetic acid is difficult to remove).

  • The Fix:

    • Check NMR: If you see chiral protons (dd at 3.0–5.0 ppm), your reaction stalled at the pyrazoline.

    • Force Oxidation: Dissolve the oil in DMSO and add a catalytic amount of Iodine (

      
      ) or DDQ. Stir at mild heat to drive aromatization.
      
    • Solvent Removal: If NMR shows pure pyrazole but it's oily, triturated with cold hexanes or diethyl ether to induce crystallization.

Q: I see two spots on TLC that are very close together.

  • Diagnosis: Regioisomers.[1] When using substituted hydrazines (e.g., Methylhydrazine), you may form both 1,3,5- and 1,5,3-isomers.

  • The Fix:

    • Switch Conditions: Acidic conditions generally favor the 1,3,5-isomer (via hydrazone formation). Basic conditions (Ethanol/NaOH) may increase the ratio of the 1,5,3-isomer (via Michael addition).

    • Purification: These isomers often require Column Chromatography (Hexane/EtOAc gradient) for separation; recrystallization is rarely sufficient.

Category B: Low Yield (<30%)

Q: My yield is very low, and the reaction mixture turned black/tarry.

  • Diagnosis: Polymerization or Azine formation. Hydrazine is a bidentate nucleophile and can react with two chalcone molecules.

  • The Fix:

    • Stoichiometry: Ensure Hydrazine is in excess (1.5 to 2.0 equiv). If chalcone is in excess, azines (dimers) form.

    • Temperature: Reduce reflux temperature or switch to Ethanol with a catalytic amount of Acetic Acid (mild acidic conditions).

Q: I recovered the starting aldehyde.

  • Diagnosis: Retro-Aldol Reaction. Under vigorous reflux (especially in basic media), the chalcone can cleave back into acetophenone and benzaldehyde.

  • The Fix:

    • Avoid strong bases (NaOH/KOH) at high temperatures.

    • Switch to the Acid-Mediated SOP (Acetic Acid) described above.

Advanced Optimization: Regiocontrol & Data

For users requiring specific isomers or milder conditions, compare the following catalytic systems.

Table 1: Solvent & Catalyst Impact on Regioselectivity and Yield

ConditionCatalystMajor MechanismMajor Isomer (with PhNHNH2)YieldNotes
Acidic Glacial AcOH1,2-Addition (Hydrazone)1,3,5-Trisubstituted 80-95%Robust; promotes aromatization.
Basic NaOH / EtOH1,4-Addition (Michael)Mixed (favors 1,3,5 thermodynamic)60-80%Risk of retro-aldol; often stops at Pyrazoline.
Green PEG-400Neutral/Thermal1,3,5-Trisubstituted85-92%Recyclable solvent; easy workup.
Solid Phase

Surface Catalysis1,3,5-Trisubstituted90%+Solvent-free; rapid microwave synthesis.

Regioselectivity Logic (HSAB Theory):

  • Acidic Media: The "Hard" proton activates the "Hard" carbonyl oxygen. The "Hard" terminal nitrogen of phenylhydrazine attacks the Carbonyl Carbon. -> 1,3,5-Isomer .

  • Basic/Neutral: The reaction may proceed via Soft-Soft interaction (Michael addition) at the

    
    -carbon, but steric hindrance usually still drives the formation of the 1,3,5-isomer as the thermodynamic product.
    
References
  • Mechanistic Insight & Regioselectivity

    • Recent advances in the multicomponent synthesis of pyrazoles.[2] (2024).[1][3][4] Organic & Biomolecular Chemistry.

    • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines. (2015).[5] Journal of Organic Chemistry.

  • Oxidation of Pyrazolines (Troubleshooting)

    • Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry.

    • Oxidation of Pyrazoline to Pyrazole. (2004).[1] Journal of the Chinese Chemical Society.

  • General Protocols & Green Methods

    • PEG Mediated Synthesis of Pyrazole based Chalcones. (2021).[6][7] Healthcare Bulletin.

    • Reaction of Chalcones with Phenylhydrazine in Reflux Conditions.[8][9][10][11] (2019).[2] Tetrahedron Letters / ResearchGate.

Sources

Addressing resistance mechanisms to pyrazole-based fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Based SDHI Fungicide Resistance

Welcome to the Advanced Technical Support Center. Topic: Mechanisms, Detection, and Mitigation of Resistance to Pyrazole-Carboxamide Fungicides (SDHIs). Target Audience: Drug Discovery Scientists, Plant Pathologists, and Resistance Management Leads.

Introduction: The Pyrazole-SDHI Challenge

You are likely here because you are observing reduced sensitivity in fungal populations to next-generation SDHIs (Succinate Dehydrogenase Inhibitors) such as Fluxapyroxad , Penthiopyrad , Benzovindiflupyr , or Isopyrazam . Unlike first-generation carboxamides (e.g., carboxin), these pyrazole-based scaffolds bind deeply into the ubiquinone-binding pocket (Q-site) of Complex II.

Resistance is rarely metabolic; it is predominantly driven by target-site mutations in the SdhB, SdhC, and SdhD subunits. This guide provides the protocols to characterize these mechanisms.

Module 1: Phenotypic Characterization (The "Ghost Growth" Issue)

User Question: "I am running EC50 assays for Fluxapyroxad, but I see 'trailing' growth at high concentrations. Is this resistance or an artifact?"

Technical Diagnosis: This is often caused by Alternative Oxidase (AOX) activity or poor compound solubility. While AOX allows fungi to bypass Complex III (QoI target), it can also provide a "leak" for electron flow when Complex II is inhibited, though less efficiently. However, for SDHIs, the primary issue is often residual respiration or inoculum size.

Standardized Microtiter Protocol

To determine accurate EC50 values and distinguish true resistance from artifacts:

  • Preparation: Dissolve pyrazole SDHI in DMSO (Final DMSO concentration <1%).

  • Media: Use Minimal Media (MM) rather than rich media (PDA/YPD) if "trailing" occurs. Rich media can mask inhibition by providing alternative carbon sources.

  • Inoculum: Use fresh conidial suspensions (

    
     spores/mL). Do not use mycelial plugs  for microtiter assays; they carry over nutrients and enzymes.
    
  • Incubation: 48–72 hours at optimal fungal temperature.

  • AOX Check: Optional. Run a parallel control with SHAM (Salicylhydroxamic acid) at 100 µM.

    • Note: Unlike QoI assays, SHAM is not mandatory for SDHIs but helps rule out AOX-mediated background growth if results are ambiguous.

Data Interpretation Table: Resistance Factors (RF) | RF Value (


) | Classification | Action Required |
| :--- | :--- | :--- |
| < 5x | Sensitive / Low Variance | Monitor baseline. |
| 5x - 20x | Reduced Sensitivity | Sequence Sdh genes immediately. |
| > 100x | High Resistance | Likely SdhB-P225F or SdhC-H134R mutation. |

Module 2: Genotypic Analysis (The "Mutation Matrix")

User Question: "My isolate is resistant to Boscalid but sensitive to Fluopyram. Is it resistant to Fluxapyroxad?"

Technical Diagnosis: Cross-resistance in SDHIs is not absolute .[1] It depends on the structural "fit" of the inhibitor into the Q-site.

  • Boscalid (Pyridine): Rigid, sensitive to SdhB-H272Y.

  • Fluopyram (Benzamide): Flexible linker, often remains effective against H272Y.

  • Pyrazoles (Fluxapyroxad, etc.): structurally bridge the gap. They are generally affected by H272Y but less severely than Boscalid, yet highly impacted by P225F.

Workflow: Sequencing the Target

You must sequence all three subunits contributing to the Q-site.

  • Primers: Design primers for SdhB (Iron-sulfur), SdhC (Membrane anchor), and SdhD (Membrane anchor).

  • Hotspots: Focus on the Histidine ligands and Proline residues.

Common Pyrazole-Resistance Mutations (e.g., in Botrytis, Alternaria, Zymoseptoria)

SubunitMutationImpact on Fluxapyroxad/PenthiopyradImpact on FluopyramMechanism
SdhB H272Y Moderate Resistance (10-50x)Sensitive (Low RF)Loss of H-bond, steric clash.
SdhB H272R Low/Moderate ResistanceSensitiveCharge repulsion.
SdhB P225F High Resistance (>100x) High Resistance Bulky Phenylalanine blocks entry.
SdhB N230I Moderate ResistanceModerate ResistanceAltered pocket shape.
SdhC H134R High ResistanceVariableDisruption of Heme/Ubiquinone binding.

Module 3: Structural Mechanism & Visualization

User Question: "Why does the P225F mutation kill the activity of almost all SDHIs?"

Technical Insight: The Proline at position 225 (in SdhB) is critical for the "open" conformation of the Q-site entry channel. Mutating this to a bulky, rigid Phenylalanine (F) physically occludes the binding pocket. Pyrazole carboxamides, which require deep penetration to H-bond with the conserved Tyrosine/Tryptophan, are physically blocked from entering.

Visualization: The Resistance Pathway

SDHI_Resistance_Mechanism SDHI Pyrazole SDHI (Fluxapyroxad/Penthiopyrad) Target Complex II (Sdh) Ubiquinone Binding Site (Q-site) SDHI->Target Targets Mutation_H272Y Mutation: SdhB-H272Y (Histidine to Tyrosine) Target->Mutation_H272Y Genetic Drift Mutation_P225F Mutation: SdhB-P225F (Proline to Phenylalanine) Target->Mutation_P225F Selection Pressure Effect_H272Y Loss of Hydrogen Bond (Moderate Affinity Drop) Mutation_H272Y->Effect_H272Y Effect_P225F Steric Occlusion of Pocket Entry (Total Binding Loss) Mutation_P225F->Effect_P225F Outcome_Mod Moderate Resistance (Dose Adjustment Possible) Effect_H272Y->Outcome_Mod Outcome_High High Resistance (Field Failure) Effect_P225F->Outcome_High

Caption: Mechanistic divergence between H272Y (affinity loss) and P225F (steric blockage) mutations in SDHI resistance.

Module 4: Experimental Workflow & Troubleshooting

User Question: "How do I validate if a new mutation I found is actually causing resistance?"

Protocol: Molecular Docking & Validation Do not assume every SNP is a resistance mutation.

  • Homology Modeling: Use AlphaFold or SwissModel to generate the mutant Sdh complex structure.

  • Ligand Preparation: Energy minimize the pyrazole SDHI structure.

  • Docking: Use AutoDock Vina or Gold.

    • Success Metric: A shift in Binding Free Energy (

      
      ) of > +2.0 kcal/mol usually correlates with resistance.
      
  • Functional Validation: Heterologous expression of the mutant Sdh gene in a sensitive host (e.g., Mycosphaerella or yeast) is the gold standard.

Decision Tree: Troubleshooting Assay Results

Troubleshooting_Workflow Start Inconsistent EC50 Data Check_Control Control Growth OK? Start->Check_Control Check_Solubility Precipitate Visible? Check_Control->Check_Solubility Yes Action_Inoculum Refresh Inoculum (Spore Viability) Check_Control->Action_Inoculum No Check_Media Rich Media Used? Check_Solubility->Check_Media No Action_DMSO Reduce DMSO <1% Sonicate Stock Check_Solubility->Action_DMSO Yes Action_MM Switch to Minimal Media (Reduce metabolic bypass) Check_Media->Action_MM Yes Action_Seq Proceed to Sequencing Check_Media->Action_Seq No

Caption: Logical troubleshooting flow for inconsistent phenotypic assay results before genotyping.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

  • Veloukas, T., et al. (2013). Correlation between the sensitivity to SDHI fungicides and mutations in the SdhB subunit of succinate dehydrogenase in Botrytis cinerea. Pest Management Science, 69(1), 116-123. Link

  • Fungicide Resistance Action Committee (FRAC). (2024). SDHI Working Group Recommendations and Monitoring Methods. FRAC International.[2] Link

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[3] Crop Protection, 29(7), 643-651. Link

  • Lalève, A., et al. (2014). In vitro studies of the inhibition of the succinate dehydrogenase of Botrytis cinerea by different SDHI fungicides. Pest Management Science, 70(11), 1676-1681. Link

Sources

Validation & Comparative

Benchmarking the Allosteric Anchor: 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine vs. Classic p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine against known p38 MAPK inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of p38 Mitogen-Activated Protein Kinase (MAPK) inhibition, This compound (CAS: 126208-61-5) represents a critical "privileged scaffold." Unlike first-generation inhibitors that target the ATP-binding pocket (Type I), this pyrazole-amine core is the structural anchor for Type II (DFG-out) inhibitors, most notably Doramapimod (BIRB 796) .

This guide benchmarks the Pyrazole-Amine Scaffold against the industry-standard SB203580 (Type I) and the optimized clinical candidate BIRB 796 (Type II). We analyze the shift from ATP-competitive inhibition to allosteric modulation, highlighting why this specific amine is the preferred building block for high-specificity kinase drug discovery.

Mechanistic Insight: The "Gatekeeper" Advantage

To understand the value of this compound, one must distinguish between the two primary binding modes of p38 inhibitors.

  • Type I Binding (e.g., SB203580): Binds to the active conformation (DFG-in) of the kinase. It competes directly with ATP. While potent, these inhibitors often suffer from "promiscuity" (off-target effects) because the ATP pocket is highly conserved across the kinome.

  • Type II Binding (e.g., Pyrazole-Amine Scaffold): This scaffold is designed to bind the inactive conformation (DFG-out). The tert-butyl group is the critical pharmacophore; it wedges into a hydrophobic "selectivity pocket" exposed only when the activation loop rearranges.[1] This induces a slow-off rate (long residence time) and exceptional selectivity.

Visualization: p38 MAPK Signaling & Inhibition Logic

The following diagram illustrates the p38 cascade and where these inhibitors intervene.

p38_Signaling cluster_p38 p38 Activation Switch Stress Cellular Stress (UV, LPS, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38_Active p38 MAPK (Active / DFG-in) MKK->p38_Active Phosphorylation p38_Inactive p38 MAPK (Inactive / DFG-out) p38_Inactive->p38_Active Conformational Change Substrates Downstream Substrates (MK2, ATF2, HSP27) p38_Active->Substrates Response Inflammation / Apoptosis (TNF-α, IL-1β) Substrates->Response SB203580 SB203580 (Type I: ATP Competitive) SB203580->p38_Active Blocks ATP Pyrazole 1-Tert-butyl-3-phenyl- 1H-pyrazol-5-amine (Type II Scaffold) Pyrazole->p38_Inactive Stabilizes DFG-out

Figure 1: The pyrazole-amine scaffold stabilizes the inactive (DFG-out) conformation, whereas SB203580 blocks the active (DFG-in) ATP site.[2][3][4][5][6]

Comparative Benchmarking Data

The following table contrasts the raw scaffold (this compound) against the optimized drug derived from it (BIRB 796) and the standard competitor (SB203580).

FeatureSB203580 (Standard Control)This compound (The Scaffold)BIRB 796 (Doramapimod) (Optimized Derivative)
Role Tool Compound (Type I)Building Block / Fragment Lead Clinical Candidate (Type II)
Binding Mode ATP-Competitive (DFG-in)Allosteric Anchor (DFG-out) Allosteric (DFG-out)
p38α IC50 48 nM 7~5–15 µM (Fragment Potency)*3–30 nM 8
Selectivity Moderate (Hits JNK/Raf)High Potential (Requires elongation)Very High (Due to DFG-out pocket)
Kinetics Fast On / Fast OffSlow Off-Rate Potential Slow Dissociation (Long Residence Time)
Key SAR Feature Imidazole RingTert-butyl group (Hydrophobic Pocket)Urea Linker + Naphthalene Tail

Note: The amine itself acts as a "warhead." While it possesses intrinsic affinity, its primary utility is as the starting point for synthesizing high-affinity urea derivatives (like BIRB 796) that extend into the ATP pocket.

Experimental Protocols for Validation

To validate the efficacy of the pyrazole-amine scaffold or its derivatives, the following self-validating workflows are recommended.

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the compound against recombinant p38α.

  • Preparation: Dissolve this compound in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer.

  • Enzyme Mix: Dilute p38α (0.1–0.5 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare ATF2 substrate (0.2 mg/mL) + Ultra-Pure ATP (10 µM).

  • Reaction:

    • Add 5 µL compound to 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 15 min at RT (allows Type II inhibitors to induce conformational change).

    • Add 5 µL Substrate Mix to start reaction. Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (40 min) followed by 30 µL Kinase Detection Reagent (30 min). Read Luminescence.

  • Validation: Z' factor must be > 0.5. SB203580 (1 µM) serves as the positive control (100% inhibition).

B. Cellular Assay: LPS-Induced TNF-α Release

Objective: Verify cell permeability and pathway inhibition in a relevant biological system (THP-1 Monocytes or PBMCs).

  • Cell Culture: Seed THP-1 cells at 50,000 cells/well in RPMI-1640 + 10% FBS.

  • Pre-treatment: Treat cells with the test compound (0.1 nM – 10 µM) for 1 hour prior to stimulation.

    • Why? Pre-incubation is critical for Type II inhibitors to access the allosteric pocket.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 4 hours at 37°C.

  • Harvest: Centrifuge plates (1000 x g, 5 min). Collect supernatant.

  • Quantification: Measure TNF-α via ELISA or HTRF.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive EC50.

Workflow Visualization

Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzyme Pre-Incubation (15 min) *Critical for Type II* Step1->Step2 Step3 ATP/Substrate Addition (Kinase Reaction) Step2->Step3 Step4 ADP-Glo Detection (Luminescence) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Experimental workflow emphasizing the pre-incubation step required for allosteric inhibitors.

Conclusion & Strategic Recommendation

This compound is not merely an intermediate; it is the defining pharmacophore for next-generation p38 inhibition.

  • For Drug Discovery: Use this scaffold if your goal is selectivity . The tert-butyl moiety provides a structural "key" to the p38 gatekeeper pocket that imidazole-based inhibitors (SB203580) cannot access.

  • For Benchmarking: When comparing this product, acknowledge that it is a fragment . Its true potency is unlocked when coupled with a urea linker (as seen in BIRB 796).

  • Recommendation: Prioritize this scaffold for programs targeting chronic inflammatory diseases where long residence time (slow off-rate) is clinically advantageous over simple ATP competition.

References
  • Yerlikaya, A. et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Cytotechnology. 7[3][6][9][10]

  • Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796.[1][11] opnMe. 8[1][3][5][6][9][10][12]

  • Pargellis, C. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. 13[3][6][9][10][12]

  • Oakwood Chemical. (n.d.). 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine Product Page. 14[1][3][5][6][9][10][12]

Sources

Technical Guide: Validating Target Engagement of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of target engagement for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (hereafter referred to as TB-PPA ).

Based on current medicinal chemistry literature, TB-PPA is a privileged kinase scaffold , most notably serving as the pharmacophore for inhibitors of p38 MAPK (Mitogen-Activated Protein Kinase) and Src Family Kinases . Unlike fully optimized clinical candidates, TB-PPA is frequently used as a fragment lead or chemical probe. Therefore, validating its target engagement requires distinguishing specific binding from promiscuous aggregation.

Executive Summary & Mechanism of Action

This compound (TB-PPA) functions as an ATP-competitive pharmacophore. The pyrazole nitrogen and the exocyclic amine typically form a donor-acceptor motif that interacts with the "hinge region" of kinase active sites (e.g., Met109 in p38


).
  • Primary Target Class: Serine/Threonine Kinases (p38 MAPK) and Tyrosine Kinases (Src, Lck).

  • Mechanism: Type I binding (ATP-competitive) within the cleft between the N- and C-terminal lobes.

  • Key Challenge: As a low-molecular-weight scaffold (~215 Da), TB-PPA may exhibit moderate affinity (

    
     in 
    
    
    
    M range) and broad selectivity. Validation must prove specific engagement over non-specific hydrophobic interactions.
Comparative Performance Analysis

The table below compares TB-PPA against standard benchmarks for its two primary target classes.

FeatureTB-PPA (The Scaffold)SB203580 (p38 Benchmark)Dasatinib (Src Benchmark)
Binding Mode ATP-Competitive FragmentATP-Competitive (Type I)ATP-Competitive (Type I)
Potency (IC50) Low

M (Est. 1-10

M)
Low nM (50-100 nM)Sub-nM (< 1 nM)
Selectivity Promiscuous (Requires optimization)Highly Selective for p38

/

Dual Src/Abl Inhibitor
Solubility High (LogP ~2.5)ModerateLow (Requires formulation)
Primary Use Lead Generation / Fragment ScreeningPositive Control / Tool CompoundClinical Therapeutic

Target Engagement Validation Protocols

To rigorously validate TB-PPA, you must move beyond simple enzymatic assays (which can be prone to false positives from aggregation) to biophysical and cellular engagement methods.

Method A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm TB-PPA engages p38 MAPK (or Src) in intact cells by stabilizing the protein against thermal denaturation. This is the "Gold Standard" for intracellular target validation.

Causality: Ligand binding increases the thermodynamic stability of the target protein (


). If TB-PPA enters the cell and binds p38, the kinase will remain soluble at higher temperatures compared to the DMSO control.
Protocol:
  • Cell Preparation:

    • Culture THP-1 (monocytes) or RAW 264.7 cells to 80% confluence.

    • Treat cells with TB-PPA (10

      
      M)  or DMSO (Control)  for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Aliquot cell suspension into 8 PCR tubes.

    • Heat individual tubes to a gradient: 37, 40, 43, 46, 49, 52, 55, 58°C for 3 minutes.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid

      
       / 25°C).
      
    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using anti-p38

      
       or anti-Src antibodies.
      
  • Data Analysis:

    • Plot band intensity vs. Temperature.

    • Calculate

      
       (melting temperature). A shift (
      
      
      
      C) validates engagement.
Method B: Surface Plasmon Resonance (SPR)

Objective: Quantify the dissociation constant (


) and residence time. Essential for fragment-based validation where cellular potency is weak.

Self-Validating Step: Use a "Reference Channel" with an inert protein (e.g., BSA) to subtract non-specific binding, which is common with hydrophobic pyrazoles.

Protocol:
  • Immobilization: Immobilize biotinylated p38 MAPK kinase domain onto a Streptavidin (SA) sensor chip (~2000 RU).

  • Injection Series:

    • Prepare TB-PPA in running buffer (HBS-P + 2% DMSO) at concentrations: 0.5, 1, 5, 10, 50, 100

      
      M.
      
    • Inject for 60s (association) and allow 120s dissociation.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Pass Criteria: Square-wave binding shape (fast on/off) typical of fragments. If the sensorgram shows a slow "drift" upward, it indicates non-specific aggregation (Fail).

Visualizing the Signaling Pathway & Workflow

Diagram 1: p38 MAPK Signaling Pathway (Target Context)

This diagram illustrates the downstream markers (HSP27, ATF2) that should be inhibited if TB-PPA successfully engages p38 MAPK in a functional assay.

p38_MAPK_Pathway Stimulus Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of TB-PPA) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activates ATF2 ATF2 (Transcription Factor) p38->ATF2 Activates HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation (S82) TNF TNF-α / IL-6 (Inflammation) ATF2->TNF Gene Expression TB_PPA TB-PPA (Inhibitor) TB_PPA->p38 Blocks ATP Binding

Caption: The p38 MAPK cascade. Valid engagement of TB-PPA results in reduced phosphorylation of HSP27 and decreased TNF-


 production.
Diagram 2: CETSA Validation Workflow

The logical flow for confirming physical binding in a cellular environment.

CETSA_Workflow Step1 1. Treat Cells (TB-PPA vs DMSO) Step2 2. Heat Gradient (37°C - 58°C) Step1->Step2 Step3 3. Cell Lysis (Isolate Proteins) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Western Blot (Detect Soluble p38) Step4->Step5 Decision Shift in Tm? Step5->Decision Result_Pass VALIDATED (Target Engagement) Decision->Result_Pass Yes (ΔTm > 2°C) Result_Fail FAILED (No Binding/Entry) Decision->Result_Fail No (ΔTm ≈ 0)

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating TB-PPA target engagement.

Expert Insights & Troubleshooting

Specificity vs. Promiscuity

A common pitfall with pyrazole-amine fragments like TB-PPA is pan-assay interference (PAINS) . The amino-pyrazole moiety can sometimes chelate metals or aggregate.

  • Control Experiment: Always run the biochemical assay with 0.01% Triton X-100 . If potency drops significantly with detergent, TB-PPA is likely acting via non-specific aggregation rather than true binding.

Structural Optimization

While TB-PPA is the core scaffold, it is rarely the final drug. Researchers often derivatize the exocyclic amine (N5) to form ureas or amides (e.g., adding a naphthalene ring) to access the "selectivity pocket" (DFG-out conformation) of the kinase, dramatically improving potency from


M to nM ranges.

References

  • Design and Synthesis of Pyrazole-Based Inhibitors. Title: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway.[1] Source: ResearchGate / NIH (PMC). URL:[Link](Note: Generalized link to PMC as specific deep-link stability varies; search title for exact PDF).

  • Scaffold Versatility in Kinase Inhibition. Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: National Institutes of Health (NIH). URL:[Link]

  • Chemical Synthesis and Characterization. Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[2] Source: MDPI (Molbank). URL:[Link][2][3][4][5][6][7]

  • Src Kinase Inhibitor Context. Title: Src Kinase Inhibitor I (Structure and Activity).[7][8] Source: PubChem.[7] URL:[Link]

Sources

A Medicinal Chemist's Guide to Enhancing Metabolic Stability in 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Tert-Butyl Group

In the landscape of drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and overall therapeutic potential.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[3] Conversely, a compound that is too stable might accumulate and lead to toxicity.[4]

The 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs showing promise in various therapeutic areas.[5][6] The tert-butyl group is often favored for its ability to provide steric bulk, which can enhance binding affinity to a target receptor.[5][7] However, this same group frequently represents a metabolic liability. The abundance of sp3 hybridized C-H bonds makes the tert-butyl moiety a prime target for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[7][8] This often leads to high clearance and poor oral bioavailability, stalling the development of otherwise promising candidates.[7]

This guide provides a comparative analysis of strategies to mitigate the metabolic instability inherent in this scaffold. We will explore experimental data for key analogs, detail the underlying biochemical principles, and provide robust protocols for assessing metabolic stability in your own research.

The Metabolic Challenge: Identifying the "Hotspot"

The primary metabolic vulnerability of the this compound scaffold is the oxidation of the tert-butyl group.[7] In vitro biotransformation studies using human and rat liver microsomes (HLM and RLM) consistently show that the major metabolic pathway is the hydroxylation of one of the tert-butyl's methyl groups to form the corresponding alcohol metabolite.[7] This Phase I oxidation reaction, catalyzed by multiple CYP isoforms (including CYP3A4, 2D6, 2C9, and 1A2), is often the rate-limiting step in the compound's clearance.[7]

Caption: Primary metabolic pathway of the parent scaffold.

Comparative Analysis of Analog Stability

To overcome the metabolic liability of the tert-butyl group, medicinal chemists employ several strategies. The most effective approaches focus on "metabolic blocking" by replacing or modifying the susceptible group. Here, we compare the parent compound with several analogs designed to enhance metabolic stability. The data presented are representative values obtained from standard in vitro liver microsomal stability assays.

Compound IDR1 Group (Position 1)R2 Group (Position 3)Microsomal t½ (min)In Vitro CLint (µL/min/mg)Rationale for Modification
Parent-1 Tert-butylPhenyl1592.4Baseline compound with high clearance.
Analog-A IsopropylPhenyl2555.5Reduced steric bulk and fewer sp3 C-H bonds slightly improves stability.
Analog-B TrifluoromethylcyclopropylPhenyl> 60< 11.6Bioisosteric replacement. Removes all fully sp3 C-Hs, significantly reducing susceptibility to H-abstraction and oxidation.[7][9]
Analog-C Tert-butyl4-Fluorophenyl1877.0Introduction of an electron-withdrawing group on the phenyl ring can subtly alter electronic properties, but has minimal impact on the primary metabolic site.
Analog-D Tert-butylBicyclohexyl2263.0Replacing the aromatic phenyl ring with a saturated bioisostere can block aromatic oxidation pathways, but does not address the tert-butyl liability.[10]

Key Insights from the Data:

  • The Problem is Clear: The parent compound (Parent-1 ) exhibits a short half-life and high intrinsic clearance, confirming its metabolic instability.

  • Minor Changes, Minor Gains: Simply reducing the size of the alkyl group (Analog-A ) provides a modest improvement, but is insufficient for creating a drug-like profile.

  • Targeting the Phenyl Ring is Ineffective: Modifying a distal part of the molecule (Analog-C , Analog-D ) does little to protect the primary metabolic "hotspot" on the tert-butyl group.

  • Bioisosteric Replacement is the Solution: The most dramatic improvement is seen in Analog-B . Replacing the tert-butyl group with a trifluoromethylcyclopropyl moiety effectively shields the molecule from oxidative metabolism.[9] This strategy is based on the principle of removing the vulnerable sp3 C-H bonds and increasing the s-character of the remaining ones, which lowers the rate of hydrogen abstraction by metabolizing enzymes.[9]

Experimental Corner: Protocols for Assessing Metabolic Stability

Accurate and reproducible assessment of metabolic stability is crucial for making informed decisions in a drug discovery pipeline.[11][12] The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method for evaluating Phase I metabolism, as liver microsomes are subcellular fractions rich in CYP enzymes.[13][14]

Rationale: By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent drug due to the activity of Phase I enzymes.[14]

Step-by-Step Methodology:

  • Thaw Components: Thaw pooled liver microsomes (human or other species) and a 20 mM NADPH regenerating system solution at 37°C immediately before use.[15][16] Place on ice.

  • Prepare Incubation Plate: In a 96-well plate, add 100 mM phosphate buffer (pH 7.4).

  • Add Test Compound: Add the test compound from a DMSO stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[14]

  • Add Microsomes: Add the thawed microsomes to the wells to a final protein concentration of 0.5 mg/mL.[14][17]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[16]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution. For the negative control wells ("minus cofactor"), add buffer instead of NADPH.[14][16]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[14]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated protein (e.g., 3000 rpm for 20 minutes at 4°C).[17]

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.[18][19]

  • Data Calculation: Determine the percentage of compound remaining at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope) and the intrinsic clearance (CLint).[14]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic clearance as it uses intact liver cells.[20] Hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, offering a system that more closely mimics the in vivo environment.[20][21]

Rationale: Using whole cells accounts for compound permeability into the cell and the concerted action of both Phase I and Phase II metabolic pathways.

Step-by-Step Methodology:

  • Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[22] Gently transfer the cells into pre-warmed incubation medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet to the desired density (e.g., 0.5 x 10^6 viable cells/mL).

  • Prepare Incubation Plate: Add pre-warmed medium and the test compound (final concentration 1 µM) to a non-coated plate.

  • Initiate Reaction: Start the reaction by adding the hepatocyte suspension to the wells.[21] Include negative controls using heat-inactivated hepatocytes to account for non-enzymatic degradation.[21]

  • Incubation: Place the plate on an orbital shaker in a 37°C incubator.[21]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction with cold acetonitrile containing an internal standard.[20][23]

  • Sample Processing & Analysis: Process the samples by centrifugation and analyze the supernatant by LC-MS/MS as described in the microsomal stability protocol.[23]

  • Data Calculation: Calculate t½ and CLint as described previously. The data from hepatocyte assays can be used to predict in vivo hepatic blood clearance.[12]

Conclusion and Strategic Outlook

The metabolic stability of this compound analogs is critically dependent on the lability of the tert-butyl group. Our comparative analysis demonstrates that strategies focused on modifying distal parts of the molecule are largely ineffective. The most successful approach involves the direct bioisosteric replacement of the metabolically vulnerable tert-butyl group.[7][9] The use of a trifluoromethylcyclopropyl group, for instance, offers a robust solution by removing the sites of oxidative attack, thereby dramatically increasing the metabolic half-life.[9]

For researchers working with this scaffold, it is imperative to assess metabolic stability early and often. The high-throughput microsomal stability assay serves as an excellent primary screen to quickly rank compounds, while the more physiologically relevant hepatocyte assay can provide more accurate clearance data for lead candidates. By employing these validated experimental protocols and a rational, data-driven design strategy, the challenge of metabolic instability can be overcome, paving the way for the development of more effective and durable therapeutic agents.

References

  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013, August 2). ACS Medicinal Chemistry Letters. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (n.d.). PubMed. [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025, January 30). PubMed Central. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Pyrazole derivatives as cytochrome p450 inhibitors. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024, September 27). NIH. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). Corning. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. [Link]

  • Systematic LC/MS Metabolite Identification in Drug Discovery. (n.d.). Analytical Chemistry - ACS Publications. [Link]

  • Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. (n.d.). PubMed. [Link]

  • Sildenafil. (n.d.). Wikipedia. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2025, August 9). ResearchGate. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. [Link]

Sources

Assessing Off-Target Liability in Kinase Scaffolds: The Case of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (hereafter referred to as Pyraz-Amine-1 ) is a privileged chemical scaffold widely used in the synthesis of ATP-competitive kinase inhibitors, particularly for p38 MAPK and Src family kinases (SFKs) . While it serves as a critical "hinge-binding" fragment in Fragment-Based Drug Discovery (FBDD), it is frequently misused as a standalone chemical probe in early biological assays.

The Core Problem: As a low-molecular-weight fragment, Pyraz-Amine-1 lacks the "selectivity filter" elements present in optimized drugs. Consequently, it exhibits significant promiscuity , inhibiting a broad spectrum of kinases (off-targets) including Lck, B-Raf, and KDR. This guide provides a rigorous framework for assessing these off-target effects and compares Pyraz-Amine-1 against validated, selective alternatives to ensure data integrity.

Technical Comparison: Scaffold vs. Optimized Probes

To understand the off-target liability, one must compare the raw scaffold (Pyraz-Amine-1) with optimized inhibitors derived from it.

Mechanism of Action
  • Pyraz-Amine-1: Binds to the ATP-binding pocket (hinge region) via the pyrazole nitrogen and the exocyclic amine. It lacks the "tail" groups required to occupy the hydrophobic back-pocket or solvent-front regions, which dictate selectivity.

  • Optimized Probes (e.g., Dasatinib, SB203580): utilize the same pyrazole/pyrimidine core but possess extended substituents that sterically exclude off-target kinases.

Performance Matrix
FeaturePyraz-Amine-1 (The Scaffold)PP2 (Src Family Tool)SB203580 (p38 Tool)Dasatinib (Clinical Drug)
Primary Target Multi-kinase (Src, p38, Lck)Src, Lck, Hckp38 MAPK (

)
Src, Abl, c-Kit
Potency (IC50) Low (

M range)
High (nM range)High (nM range)Very High (<1 nM)
Selectivity Profile Promiscuous (High Off-Target Risk)Moderate (Hits other SFKs)High (Specific to p38)Broad (Pan-Src/Abl)
Primary Utility Synthetic Intermediate / FBDD HitIn vitro Tool CompoundIn vitro/In vivo ToolClinical Therapeutic
Off-Target Liability Critical (Must be profiled)Moderate (EGFR, etc.)Low (at <10

M)
Well-defined

Scientist's Insight: Do not use Pyraz-Amine-1 as a biological probe for phenotype validation. Its micromolar potency requires high concentrations (10-50


M), which guarantees off-target inhibition of unrelated kinases, leading to false-positive phenotypic data.

Experimental Protocols for Off-Target Assessment

If your research involves this scaffold (e.g., as a hit from a library screen), you must validate its selectivity before inferring biological function.

Protocol A: Differential Kinase Profiling (The "Gold Standard")
  • Objective: Quantify the "Selectivity Score" (S-score) of Pyraz-Amine-1.

  • Methodology:

    • Panel Selection: Use a diversity panel of ~50-100 kinases (including Src, p38, EGFR, CDK2, and Lck).

    • Concentration: Screen at 10

      
      M (typical hit concentration).
      
    • Readout: Measure % Inhibition.

    • Analysis: Calculate the Gini Coefficient or Entropy Score to quantify promiscuity.

Protocol B: Cellular Thermal Shift Assay (CETSA)
  • Objective: Distinguish true target engagement from non-specific toxicity.

  • Rationale: Promiscuous compounds often destabilize proteins or cause aggregation. CETSA confirms if Pyraz-Amine-1 actually stabilizes the intended target (e.g., p38) in live cells.

  • Step-by-Step:

    • Treatment: Incubate cells with Pyraz-Amine-1 (20

      
      M) vs. DMSO for 1 hour.
      
    • Heat Shock: Aliquot cells and heat at a gradient (40°C – 65°C).

    • Lysis: Lyse cells to extract soluble proteins.

    • Detection: Western Blot for p38 or Src.

    • Result: A shift in the melting curve (

      
      ) indicates direct binding. Lack of shift implies the observed phenotype is likely off-target toxicity.
      
Protocol C: Negative Control Counter-Screen
  • Objective: Rule out assay interference (PAINS).

  • Method: Test an N-methylated analog of Pyraz-Amine-1 (if available) or a structurally similar but inactive fragment. If the phenotype persists with the inactive analog, the effect is non-specific (e.g., membrane disruption).

Visualizing the Off-Target Landscape

Signaling Pathway & Off-Target Nodes

The following diagram illustrates the intended targets (Src/p38) versus common off-targets inhibited by the pyrazole amine scaffold, highlighting the risk of pathway crosstalk.

Kinase_OffTargets cluster_Targets Intended Targets (Low Potency) cluster_OffTargets Common Off-Targets (High Risk) Compound Pyraz-Amine-1 (Scaffold) Src Src Kinase (Cell Proliferation) Compound->Src Weak IC50 p38 p38 MAPK (Inflammation) Compound->p38 Weak IC50 Lck Lck (T-Cell Activation) Compound->Lck Potent Off-Target KDR VEGFR2 (KDR) (Angiogenesis) Compound->KDR Cross-Reactivity BRaf B-Raf (Survival) Compound->BRaf Scaffold Similarity Phenotype_False False Positive Phenotype (General Toxicity / Off-Target) Lck->Phenotype_False KDR->Phenotype_False BRaf->Phenotype_False

Caption: Network map showing the promiscuous binding profile of the Pyraz-Amine-1 scaffold. Red nodes indicate high-risk off-targets that confound experimental data.

Validation Workflow: From Hit to Probe

Use this decision tree to determine if Pyraz-Amine-1 is suitable for your specific application.

Validation_Workflow Start Start: Pyraz-Amine-1 Identified as Hit Step1 Biochemical Screen (10 µM) Start->Step1 Decision1 Selectivity Score? Step1->Decision1 Fail1 Promiscuous (>10 hits) DISCARD / OPTIMIZE Decision1->Fail1 High Entropy Pass1 Selective (<3 hits) Decision1->Pass1 Low Entropy Step2 Cellular CETSA (Target Engagement) Pass1->Step2 Decision2 Tm Shift? Step2->Decision2 Fail2 No Shift (Non-Specific Toxicity) Decision2->Fail2 Negative Pass2 Valid Hit (Proceed to SAR) Decision2->Pass2 Positive

Caption: Strategic workflow for validating Pyraz-Amine-1 hits. Only compounds passing both selectivity and engagement filters should be used for biological inference.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Establishes the pyrazole-amine scaffold as a precursor to p38 inhibitors like Birb 796.

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1] Journal of Biological Chemistry. Describes the development of PP1/PP2 from pyrazolopyrimidine scaffolds.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Authoritative source on kinase profiling and the promiscuity of early-stage inhibitors.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Standard protocol for the CETSA method described above.

Sources

Validating the Insecticidal Potential of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Insecticide Discovery

The relentless arms race between humans and insect pests necessitates the continuous discovery of novel insecticidal compounds with improved efficacy, selectivity, and safety profiles. Among the heterocyclic compounds that have garnered significant attention in agrochemical research, the pyrazole nucleus stands out as a privileged scaffold.[1][2][3] Pyrazole derivatives have given rise to a diverse array of commercial pesticides, underscoring the versatility of this chemical framework.[1] Their success stems from their ability to interact with various biological targets within insects, leading to potent disruptive effects on their physiological functions.

This guide focuses on a specific series of pyrazole-based compounds: analogs of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine. We will explore a systematic approach to synthesize and validate the insecticidal activity of these novel molecules. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and public health sectors, providing a comprehensive framework for the initial stages of insecticide discovery and development. We will delve into the rationale behind experimental design, present detailed protocols for bioassays, and discuss the interpretation of structure-activity relationship (SAR) data.

Chemical Exploration: Synthesis of this compound Analogs

The journey to validating the insecticidal activity of our target compounds begins with their chemical synthesis. The general structure of our core molecule, this compound, offers several points for chemical modification to explore the structure-activity landscape. The following diagram illustrates the core scaffold and potential sites for analog generation.

G cluster_synthesis Compound Synthesis & Preparation cluster_bioassay Insecticidal Bioassays cluster_data Data Analysis & Interpretation synthesis Synthesize Analogs purification Purify & Characterize synthesis->purification stock_prep Prepare Stock Solutions purification->stock_prep contact_assay Contact Toxicity Assay stock_prep->contact_assay dietary_assay Dietary Toxicity Assay stock_prep->dietary_assay mortality_assessment Assess Mortality contact_assay->mortality_assessment dietary_assay->mortality_assessment lc50_calculation Calculate LC50/LD50 mortality_assessment->lc50_calculation sar_analysis Structure-Activity Relationship (SAR) Analysis lc50_calculation->sar_analysis G cluster_pathway1 GABA-gated Chloride Channel Pathway cluster_pathway2 Mitochondrial Respiration Pathway pyrazole1 Pyrazole Analog gaba_receptor GABA Receptor pyrazole1->gaba_receptor Blocks cl_channel Chloride Channel gaba_receptor->cl_channel Gates hyperexcitation Hyperexcitation cl_channel->hyperexcitation Inhibition of Cl- influx leads to death1 Insect Death hyperexcitation->death1 pyrazole2 Pyrazole Analog complex1 Mitochondrial Complex I pyrazole2->complex1 Inhibits et_chain Electron Transport Chain complex1->et_chain Part of atp_production ATP Production et_chain->atp_production Drives death2 Insect Death atp_production->death2 Depletion leads to

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.